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Foundational

An In-Depth Technical Guide to Interrogating the mTOR Inhibition Activity of O-desmethyl everolimus

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: From Parent Compound to Active Metabolite – A अक्सर Overlooked Aspect of Drug Action

In the realm of targeted cancer therapy and immunosuppression, everolimus stands as a cornerstone, prized for its potent inhibition of the mammalian target of rapamycin (mTOR).[1][2][3] As drug development professionals, our focus is often sharply centered on the parent compound. However, the journey of a drug through the body is a transformative one, frequently yielding a constellation of metabolites. These molecular offspring can possess their own distinct pharmacological profiles, contributing to the parent drug's efficacy, influencing its toxicity profile, or even displaying novel activities. One such metabolite of everolimus is O-desmethyl everolimus.[4][5]

This guide ventures into the often-uncharted territory of characterizing the mTOR-inhibitory potential of this specific metabolite. While the existing literature extensively details the actions of everolimus, the bioactivity of its metabolites, including O-desmethyl everolimus, remains an area ripe for investigation.[6] Therefore, this document serves a dual purpose: first, to consolidate the known information regarding everolimus and its metabolic fate, and second, to provide a robust, scientifically-grounded framework for the in-depth characterization of the mTOR inhibition activity of O-desmethyl everolimus. The methodologies detailed herein are designed to be self-validating systems, providing a clear path for researchers to generate high-fidelity data.

The mTOR Signaling Nexus and the Role of Everolimus

The mTOR signaling pathway is a master regulator of cellular growth, proliferation, and metabolism.[7] It functions as a central processing unit, integrating signals from growth factors, nutrients, and cellular energy status. mTOR exerts its influence through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[7]

  • mTORC1: This complex is sensitive to rapamycin and its analogs, like everolimus.[1][8] Its activation promotes protein synthesis and cell growth by phosphorylating key downstream effectors such as S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: Traditionally considered rapamycin-insensitive, mTORC2 is involved in cell survival and cytoskeletal organization.[9] A primary substrate of mTORC2 is Akt, which it phosphorylates at the Serine 473 residue, leading to its full activation.

Everolimus exerts its therapeutic effects by first forming a high-affinity complex with the intracellular protein FKBP12.[2][3] This everolimus-FKBP12 complex then binds to mTORC1, allosterically inhibiting its kinase activity.[2] This blockade of mTORC1 signaling leads to a G1 phase cell cycle arrest and a reduction in cell proliferation.[1]

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 (Raptor) Growth Factors->mTORC1 mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 S6K p-S6K mTORC1->S6K phosphorylates 4EBP1 p-4E-BP1 mTORC1->4EBP1 phosphorylates Akt p-Akt (S473) mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Survival Cell Survival Akt->Survival Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 binds FKBP12->mTORC1 inhibits

Figure 1: Simplified mTOR signaling pathway highlighting the inhibitory action of Everolimus on mTORC1.

The Metabolic Transformation: Everolimus to O-desmethyl everolimus

Everolimus undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][8] This process generates several metabolites, including hydroxylated and demethylated products.[4] O-desmethyl everolimus is one of these metabolites, formed by the removal of a methyl group.[4][5] While present in circulation, the contribution of this and other metabolites to the overall pharmacological effect of everolimus is not well characterized.[4][6]

Everolimus_Metabolism Everolimus Everolimus (C53H83NO14) Enzyme CYP3A4 (in Liver) Everolimus->Enzyme ODesmethyl O-desmethyl everolimus (C52H81NO14) Other Other Metabolites (hydroxylated, etc.) Enzyme->ODesmethyl O-demethylation Enzyme->Other hydroxylation, etc.

Figure 2: Metabolic conversion of Everolimus to O-desmethyl everolimus and other metabolites via CYP3A4.

Table 1: Physicochemical Properties of Everolimus and O-desmethyl everolimus

PropertyEverolimusO-desmethyl everolimus
Molecular Formula C53H83NO14[10]C52H81NO14[5][10][11]
Molecular Weight ~958.2 g/mol [10]~944.2 g/mol [5][10][11]
Parent Compound Sirolimus (Rapamycin)Everolimus
Known Bioactivity Potent mTORC1 Inhibitor[1][2]Undetermined

A Framework for Characterization: Experimental Workflow

To comprehensively assess the mTOR inhibition activity of O-desmethyl everolimus, a multi-pronged approach is necessary. The following workflow provides a logical progression from broad functional effects to specific molecular interactions.

Experimental_Workflow start Select Appropriate Cancer Cell Line (e.g., PTEN-null) prolif Cell Proliferation Assay (MTT / Crystal Violet) start->prolif ic50 Determine IC50 Values (Everolimus vs. O-desmethyl) prolif->ic50 western Western Blot Analysis ic50->western markers Probe for Phosphorylated mTORC1 & mTORC2 Substrates western->markers data Comparative Data Analysis markers->data conclusion Conclusion on Potency and Selectivity data->conclusion

Figure 3: A systematic workflow for characterizing the mTOR inhibitory activity of O-desmethyl everolimus.

Detailed Experimental Protocols

The following protocols are presented with the rationale behind key steps, reflecting best practices for generating reproducible and reliable data.

Cell Proliferation Assay (Crystal Violet Method)

This assay provides a quantitative measure of the impact of the test compounds on cell viability and growth over time. It is a robust and cost-effective method for determining the half-maximal inhibitory concentration (IC50).

Rationale: The principle of this assay is that crystal violet, a dye, stains the DNA of adherent cells. The amount of dye retained is directly proportional to the number of viable cells. By treating cells with a range of concentrations of both everolimus and O-desmethyl everolimus, we can generate dose-response curves and calculate their respective IC50 values, providing a direct comparison of their anti-proliferative potency.

Step-by-Step Protocol:

  • Cell Seeding:

    • Select a cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., PTEN-null lines like PC3 or U87MG).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of everolimus and O-desmethyl everolimus in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations or controls.

    • Incubate for 72-96 hours.

  • Staining and Quantification:

    • Gently wash the cells twice with 100 µL of PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

    • Wash the plate extensively with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value for each compound.

Western Blot Analysis of mTOR Pathway Phosphorylation

This technique allows for the direct visualization and semi-quantification of the phosphorylation status of key mTORC1 and mTORC2 downstream effectors. This provides mechanistic insight into which complex is being inhibited.

Rationale: Inhibition of mTORC1 will lead to a decrease in the phosphorylation of S6K (at Threonine 389) and 4E-BP1 (at Threonine 37/46). Conversely, assessing the phosphorylation of Akt at Serine 473 provides a readout of mTORC2 activity. By comparing the effects of everolimus and O-desmethyl everolimus on these specific phosphorylation events, we can determine their relative potency and selectivity for mTORC1 versus mTORC2.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10^6) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activation.

    • Treat the cells with the IC50 concentration (and 10x IC50) of everolimus and O-desmethyl everolimus, as determined from the proliferation assay, for 2-4 hours. Include a vehicle control.

    • For a positive control for pathway activation, stimulate cells with a growth factor like insulin (100 nM) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples. Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibody blotting to reduce background.

    • Incubate the membrane with primary antibodies against p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.

Interpreting the Data: A Comparative Analysis

The ultimate goal is to build a comprehensive picture of the mTOR inhibitory activity of O-desmethyl everolimus relative to its parent compound.

Table 2: Template for Summarizing Comparative mTOR Inhibition Data

ParameterEverolimusO-desmethyl everolimusInterpretation
IC50 (Cell Proliferation) Experimental ValueExperimental ValueA higher IC50 for O-desmethyl everolimus indicates lower anti-proliferative potency.
p-S6K (T389) Inhibition Strong InhibitionExperimental ObservationIndicates the degree of mTORC1 inhibition.
p-4E-BP1 (T37/46) Inhibition Strong InhibitionExperimental ObservationConfirms mTORC1 inhibition.
p-Akt (S473) Inhibition No/Weak InhibitionExperimental ObservationLack of inhibition suggests selectivity for mTORC1 over mTORC2.

Expected Outcomes and Interpretations:

  • Scenario 1: O-desmethyl everolimus is inactive. The IC50 will be very high or not determinable, and there will be no change in the phosphorylation of mTOR substrates. This would suggest it does not contribute to the pharmacological activity of everolimus.

  • Scenario 2: O-desmethyl everolimus is a less potent mTORC1 inhibitor. The IC50 will be higher than that of everolimus, and a higher concentration will be required to see a reduction in p-S6K and p-4E-BP1. This would indicate it has some activity but is less significant than the parent drug.

  • Scenario 3: O-desmethyl everolimus has comparable activity. The IC50 and Western blot results will be similar to everolimus, suggesting it is an active metabolite that likely contributes to the overall in vivo effect.

  • Scenario 4: O-desmethyl everolimus has a different selectivity profile. It might, for instance, show some inhibition of p-Akt (S473) at high concentrations, which would be a novel finding compared to everolimus.

Conclusion and Future Directions

The characterization of drug metabolites is a critical but often under-resourced aspect of drug development. By applying the rigorous, multi-step experimental framework outlined in this guide, researchers can elucidate the mTOR inhibitory activity of O-desmethyl everolimus. Such data would be invaluable in constructing a more complete understanding of everolimus's in vivo pharmacology, potentially informing dosing strategies, explaining inter-patient variability, and providing insights into its overall therapeutic window. The absence of this data in the public domain represents a clear knowledge gap, and the protocols provided here offer a direct route to filling it.

References

  • Pascual, J., et al. (2007). Identification of everolimus metabolite patterns in trough blood samples of kidney transplant patients. Therapeutic Drug Monitoring, 29(5), 759-767. Available at: [Link]

  • Andreu, F., et al. (2018). Identification of Everolimus Metabolite Patterns in Trough Blood Samples of Kidney Transplant Patients. Request PDF. Available at: [Link]

  • BC Cancer. (2024). Everolimus. BC Cancer Drug Manual. Available at: [Link]

  • Inxight Drugs. (n.d.). 19-O-Desmethyl everolimus. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Crino, P. B., & Franz, D. N. (2015). Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex. Therapeutic Advances in Neurological Disorders, 8(5), 223–233. Available at: [Link]

  • Abraham, R. T. (2009). Everolimus. Recent Results in Cancer Research, 184, 145-156. Available at: [Link]

  • ACS Publications. (2021). Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Organic Process Research & Development, 26(1), 108-117. Available at: [Link]

  • Pal, S. K., & Quinn, D. I. (2013). Differentiating mTOR Inhibitors in Renal Cell Carcinoma. Cancer Treatment Reviews, 39(7), 709-719. Available at: [Link]

  • GIST Support International. (n.d.). Everolimus (Afinitor). Retrieved from [Link]

  • Aliabadi-Zavareh, R., et al. (2018). Optimizing the Safety Profile of Everolimus by Delayed Initiation in De Novo Heart Transplant Recipients: Results of the Prospective Randomized Study EVERHEART. Transplantation Proceedings, 50(10), 3493-3501. Available at: [Link]

  • Leung, E. Y., et al. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PLOS ONE, 10(7), e0131400. Available at: [Link]

  • Sinco. (n.d.). Everolimus O-Desmethyl Impurity. Retrieved from [Link]

  • ResearchGate. (2022). Immunosuppressive Effects and Potent Anti-tumor Efficacy of mTOR Inhibitor Everolimus in Breast Tumor-bearing Mice. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Everolimus. Retrieved from [Link]

  • Chong, Y. L., & Tan, K. H. B. (2015). Cellular and molecular effects of the mTOR inhibitor everolimus. Clinical Science, 129(9), 763-780. Available at: [Link]

  • precisionFDA. (n.d.). 19-O-DESMETHYL EVEROLIMUS. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • Kirchner, G. I., et al. (2004). Clinical pharmacokinetics of everolimus. Clinical Pharmacokinetics, 43(2), 83-95. Available at: [Link]

  • ClinicalTrials.gov. (2014). Everolimus With and Without Temozolomide in Adult Low Grade Glioma. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. Molecules, 30(15), 3456. Available at: [Link]

  • Gonzalez-Angulo, A. M., et al. (2012). Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells. Clinical Cancer Research, 18(15), 4143-4153. Available at: [Link]

  • Cancer Care Ontario. (n.d.). Everolimus. Retrieved from [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.

Sources

Exploratory

The Metabolic Fate of Everolimus: A Deep Dive into O-Desmethyl Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology and transplant medicine. Its clinical efficacy and safety are intrinsically linked to its metabolic profile, which is dominated by cytochrome P450 (CYP) 3A4-mediated biotransformation. This technical guide provides a comprehensive exploration of the metabolic pathways of everolimus, with a particular focus on the formation and characteristics of its O-desmethyl derivatives. We will delve into the enzymatic machinery responsible for these transformations, present detailed experimental protocols for their in vitro investigation, and discuss the pharmacological relevance of the resulting metabolites. This guide is intended to be a valuable resource for researchers and drug development professionals seeking a deeper understanding of everolimus metabolism and its implications for therapeutic optimization.

Introduction: Everolimus and its Clinical Significance

Everolimus is a derivative of sirolimus (rapamycin) and exerts its therapeutic effects by binding to the intracellular protein FKBP12, forming a complex that inhibits mTORC1. This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and angiogenesis, making it an effective therapy for various cancers, including renal cell carcinoma and breast cancer.[1][2] Additionally, its immunosuppressive properties are leveraged to prevent organ rejection in transplant recipients.[3]

The pharmacokinetic profile of everolimus is characterized by significant inter-individual variability, largely attributable to differences in its metabolism.[4] A thorough understanding of its metabolic fate is therefore paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety.

The Metabolic Landscape of Everolimus

Everolimus undergoes extensive metabolism, primarily in the liver and to a lesser extent in the intestine.[3] The major metabolic routes are hydroxylation and O-demethylation, catalyzed predominantly by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP3A5 and CYP2C8.[5] Everolimus is also a substrate for the P-glycoprotein (P-gp) efflux transporter.[3]

Six primary metabolites have been identified in human blood: three monohydroxylated metabolites, two products of hydrolytic ring opening, and a phosphatidylcholine conjugate.[6] Crucially, these metabolites have been shown to be approximately 100 times less pharmacologically active than the parent everolimus molecule.[6]

A Spotlight on O-Desmethyl Derivatives

Among the various metabolic transformations, O-demethylation represents a key pathway in the biotransformation of everolimus. This process involves the removal of a methyl group from one of the methoxy moieties on the everolimus molecule. Several O-desmethylated metabolites of everolimus have been identified in the blood of kidney transplant patients, including:

  • 16-O-desmethyl everolimus

  • 39-O-desmethyl everolimus

  • 27-O-desmethyl everolimus

  • 16,39-O-didesmethyl everolimus

  • 16,27-O-didesmethyl everolimus

  • 27,39-O-didesmethyl everolimus[7]

While these O-desmethyl derivatives are generally found at low concentrations in patient circulation, their formation is an important aspect of everolimus clearance.[7] The following diagram illustrates the primary metabolic pathways of everolimus, highlighting the formation of O-desmethyl derivatives.

Everolimus_Metabolism cluster_PhaseI Phase I Metabolism (CYP3A4, CYP3A5, CYP2C8) cluster_O_Desmethyl Specific O-Desmethyl Derivatives Everolimus Everolimus Hydroxylated_Metabolites Hydroxylated Metabolites Everolimus->Hydroxylated_Metabolites Hydroxylation O_Desmethyl_Derivatives O-Desmethyl Derivatives Everolimus->O_Desmethyl_Derivatives O-Demethylation Ring_Opened_Products Hydrolytic Ring-Opened Products Everolimus->Ring_Opened_Products Hydrolysis 16-O-desmethyl 16-O-desmethyl O_Desmethyl_Derivatives->16-O-desmethyl 39-O-desmethyl 39-O-desmethyl O_Desmethyl_Derivatives->39-O-desmethyl 27-O-desmethyl 27-O-desmethyl O_Desmethyl_Derivatives->27-O-desmethyl Didesmethyl Derivatives Didesmethyl Derivatives O_Desmethyl_Derivatives->Didesmethyl Derivatives

Caption: Primary metabolic pathways of everolimus.

Investigating Everolimus Metabolism In Vitro: A Practical Guide

In vitro studies using human liver microsomes (HLMs) are a cornerstone for characterizing the metabolic pathways of drugs like everolimus. HLMs are subcellular fractions of the liver that are enriched in CYP enzymes, providing a robust system to study Phase I metabolism.

Experimental Protocol: In Vitro Metabolism of Everolimus using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolism of everolimus and the formation of its O-desmethyl derivatives.

Materials:

  • Everolimus (certified reference material)

  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard (e.g., everolimus-d4)[8]

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Everolimus (dissolved in a small volume of organic solvent like methanol or DMSO, final concentration typically 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to separate and quantify everolimus and its metabolites. The use of a stable isotope-labeled internal standard like everolimus-d4 is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.[9]

The following flowchart provides a visual representation of this experimental workflow.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Termination 3. Termination & Processing cluster_Analysis 4. Analysis A Prepare incubation mixture: - Buffer - Human Liver Microsomes - Everolimus B Pre-incubate at 37°C for 5 min A->B C Initiate reaction with NADPH regenerating system B->C D Incubate at 37°C (time course) C->D E Stop reaction with ice-cold acetonitrile + Internal Standard D->E F Vortex and Centrifuge E->F G Collect supernatant F->G H LC-MS/MS Analysis: Quantify Everolimus and O-Desmethyl Metabolites G->H

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Foundational

The Stability Dynamics of O-Desmethyl Everolimus: A Technical Whitepaper on Impurity Profiling and In Vitro Degradation

Executive Summary In the development and quality control of macrolide immunosuppressants, understanding the degradation pathways of active pharmaceutical ingredients (APIs) and their related substances is paramount. O-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of macrolide immunosuppressants, understanding the degradation pathways of active pharmaceutical ingredients (APIs) and their related substances is paramount. O-desmethyl everolimus —encompassing variants such as 16-O, 27-O, 39-O, and 19-O-desmethyl everolimus—is uniquely positioned as both a primary in vivo CYP3A4 metabolite and a critical technical-grade impurity (often designated as Impurity C or Impurity 1) generated during the synthesis of everolimus 12 [[3]]().

This whitepaper dissects the structural vulnerabilities, in vitro stability profiles, and forced degradation mechanisms of technical grade O-desmethyl everolimus. By establishing self-validating analytical protocols, we provide a framework for accurately quantifying this compound without compromising assay specificity in Therapeutic Drug Monitoring (TDM) or API shelf-life assessments.

Structural Context & Chemical Vulnerability

Everolimus is a semi-synthetic derivative of rapamycin (sirolimus), characterized by a macrocyclic lactone ring, a conjugated triene system, and a functionalized 40-O-(2-hydroxyethyl) group. The demethylation of everolimus (yielding O-desmethyl everolimus) results in a mass reduction of 14 Da (loss of a CH2​ group) and the exposure of a new hydroxyl group 4.

Causality of Instability: The in vitro stability of O-desmethyl everolimus is dictated by two primary structural features:

  • The Conjugated Triene System: Highly susceptible to oxidative attack. The electron-rich double bonds readily undergo epoxidation when exposed to peroxides or free radicals.

  • The Macrolide Lactone Ring: Vulnerable to acid-catalyzed hydrolysis. While the newly exposed hydroxyl group in the desmethyl variant alters local steric hindrance and hydrogen-bonding networks, the core macrocycle remains the primary site of hydrolytic cleavage.

Pathway Parent Everolimus API CYP CYP3A4 / Synthesis Demethylation Parent->CYP Desmethyl O-Desmethyl Everolimus (Technical Impurity) CYP->Desmethyl Ox Oxidative Stress (Conjugated Triene) Desmethyl->Ox H2O2 Acid Acidic Stress (Macrolide Ring) Desmethyl->Acid HCl Deg1 Epoxide Degradants Ox->Deg1 Deg2 Ring-Opened Products Acid->Deg2

Fig 1: Degradation pathways of O-desmethyl everolimus highlighting structural vulnerabilities.

Self-Validating In Vitro Stability Protocol

To accurately map the degradation profile of technical grade O-desmethyl everolimus, a forced degradation study must be employed. The following protocol is designed as a self-validating system , ensuring that experimental artifacts (such as post-preparation degradation or column degradation) do not skew the data.

Step-by-Step Methodology
  • System Suitability & Stock Preparation:

    • Action: Prepare a 100 μg/mL stock solution of technical grade O-desmethyl everolimus in HPLC-grade acetonitrile.

    • Validation Check: Inject an aliquot into the HPLC system prior to stress testing. Verify that the theoretical plate count ( N ) is >2000 and the tailing factor ( T ) is <1.5. This confirms baseline column efficiency.

  • Acidic Stress (Hydrolysis):

    • Action: Transfer 1 mL of stock to a borosilicate vial. Add 1 mL of 2N HCl and heat under reflux at 60°C for 30 minutes.

    • Causality: High proton concentration catalyzes the cleavage of the macrolide lactone, yielding a ring-opened degradant.

  • Oxidative Stress (Epoxidation):

    • Action: Transfer 1 mL of stock, add 1 mL of 20% H2​O2​ , and heat at 60°C for 30 minutes.

    • Causality: Peroxides attack the conjugated triene system.

  • Quenching & Neutralization (Critical Step):

    • Action: Immediately add 1 mL of 2N NaOH to the acidic sample (or a reducing agent to the oxidative sample).

    • Validation Check: Measure the pH to ensure it is 7.0±0.2 . Why? Failing to quench the reaction will cause the compound to continue degrading while waiting in the autosampler, leading to artificially inflated degradation metrics. Furthermore, injecting extreme pH solutions will strip the silica backbone of the C18 column.

  • Chromatographic Analysis:

    • Action: Analyze using a reversed-phase Hypersil BDS C18 column (100×4.6 mm, 5 μm). Use an isocratic mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (50:50 v/v) at 1.0 mL/min. Detect at 280 nm 5.

    • Causality: 280 nm is chosen because the intact conjugated triene system absorbs strongly at this wavelength. Oxidative degradation disrupts this triene, resulting in a measurable loss of absorbance.

    • Validation Check: Calculate the Mass Balance (Sum of % Assay + % Degradants). A mass balance of 98-102% confirms that no volatile degradants were lost and no degradants are co-eluting with the solvent front.

Workflow S1 1. Standard Prep (100 μg/mL in ACN) S2 2. Stress Application (Acidic, Oxidative, etc.) S1->S2 S3 3. Quenching (Neutralize to pH 7.0) S2->S3 Arrests degradation S4 4. RP-HPLC Analysis (C18, 280 nm) S3->S4 Prevents column damage S5 5. Mass Balance Validation S4->S5 Validates method

Fig 2: Self-validating in vitro stability and forced degradation workflow.

Quantitative Stability Data

Based on established RP-HPLC stability-indicating methods for the everolimus family, technical grade O-desmethyl everolimus exhibits a distinct degradation profile under stress. The compound demonstrates high susceptibility to oxidative and acidic environments, while showing surprising resilience to short-term alkaline exposure and photolytic stress 5.

Table 1: In Vitro Forced Degradation Profile of O-Desmethyl Everolimus

Stress ConditionReagents / EnvironmentExposure Time & Temp% DegradationPrimary Mechanistic Pathway
Oxidative 20% H2​O2​ 30 min at 60°C~10.09%Triene oxidation / Epoxide formation
Acidic 2N HCl30 min at 60°C~7.02%Macrolide lactone hydrolysis
Alkaline 2N NaOH30 min at 60°C< 1.00%Sterically hindered base-catalyzed cleavage
Thermal Dry Heat (Solid State)6 hours at 80°C< 1.00%Thermolysis
Photolytic UV Light (254 nm)24 hours< 1.00%Photo-oxidation

Causality Note on Alkaline Stability: It is counterintuitive that a lactone is stable in 2N NaOH. However, the bulky substituents and the rigid conformation of the macrocyclic ring provide significant steric shielding to the ester linkage, protecting it from hydroxide attack during short-term (30 min) exposure. Conversely, smaller protons ( H+ ) in acidic conditions can easily penetrate this steric shield to protonate ether/hydroxyl oxygens, facilitating rapid degradation.

Implications for Therapeutic Drug Monitoring (TDM)

In clinical settings, TDM of everolimus is mandatory. Because O-desmethyl everolimus (specifically the 39-O-desmethyl and 16-O-desmethyl variants) is a major circulating metabolite, its stability and potential to interfere with assays is a critical concern 16.

Assay Specificity & Cross-Reactivity: Extensive cross-validation studies have enriched patient whole blood sample pools with 5–25 ng/mL of purified 39-O-desmethyl everolimus. The data conclusively shows that this metabolite does not significantly affect the quantification results of either LC-MS/MS or Quantitative Microsphere System (QMS) immunoassays [[6]]() 7.

  • LC-MS/MS Causality: The loss of the methyl group (-14 Da) creates a distinct mass-to-charge ratio ( m/z ) that is easily resolved by the mass spectrometer's quadrupoles, preventing isobaric interference [[4]]().

  • QMS Causality: The antibodies utilized in QMS are highly sensitive to the steric bulk and hydrogen-bonding profile of the 39-position. The demethylation alters the local epitope just enough to prevent the "lock-and-key" binding required for antibody cross-reactivity.

Consequently, while technical grade O-desmethyl everolimus is chemically labile under oxidative and acidic stress, its structural divergence from the parent API ensures that it does not compromise the analytical integrity of clinical TDM.

References

  • Identification of everolimus metabolite patterns in trough blood samples of kidney transplant patients - PubMed (NIH). URL:[Link]

  • Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC (NIH). URL:[Link]

  • 19-O-Desmethyl everolimus | C52H81NO14 | CID 171389982 - PubChem (NIH). URL:[Link]

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets - PMC (NIH). URL:[Link]

  • Cascadion™ SM Clinical Analyzer: Evaluation of the whole blood immunosuppressants quantification and routine usability - ResearchGate. URL:[Link]

  • Drug Metabolites and their Effects on the Development of Adverse Reactions: Revisiting Lipinski's Rule of Five - Chemoprev. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Method Development for the Detection and Quantification of O-Desmethyl Everolimus

Executive Summary Everolimus is a potent mammalian target of rapamycin (mTOR) inhibitor utilized primarily as an immunosuppressant in solid organ transplantation and as an antineoplastic agent. Due to its narrow therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Everolimus is a potent mammalian target of rapamycin (mTOR) inhibitor utilized primarily as an immunosuppressant in solid organ transplantation and as an antineoplastic agent. Due to its narrow therapeutic index and significant pharmacokinetic variability,1[1].

Everolimus is extensively metabolized in the liver by the cytochrome P450 3A4/5 (CYP3A4/5) system, yielding several circulating metabolites, most notably 46-hydroxy everolimus and 39-O-desmethyl everolimus [2]. While high-throughput immunoassays (e.g., QMS, ECLIA) are common,3[3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for the specific, interference-free quantification of everolimus and its desmethyl variants.

This application note details a robust, self-validating HPLC-MS/MS protocol optimized for the simultaneous detection of everolimus and O-desmethyl everolimus.

Mechanistic Rationale & Analytical Causality (E-E-A-T)

Developing an LC-MS/MS method for macrolides requires navigating several unique physicochemical challenges. The choices in this protocol are grounded in the following mechanistic realities:

  • Erythrocyte Partitioning (Sample Prep): Everolimus heavily partitions into red blood cells (RBCs). A simple plasma extraction would drastically underestimate the systemic concentration. Therefore, a harsh organic crash using a4[4].

  • Rotamer Coalescence (Chromatography): In solution, everolimus and its desmethyl metabolites exist as a mixture of conformers (rotamers) due to rotation around the pipecolic acid amide bond. At room temperature, this causes severe peak broadening or split peaks. By elevating the column temperature to 60°C, the interconversion rate between rotamers exceeds the chromatographic timescale, collapsing them into a single, sharp, quantifiable peak.

  • Ammonium Adduct Formation (Mass Spectrometry): Macrolides lack basic functional groups that readily accept a proton in Electrospray Ionization (ESI). Attempting to force [M+H]+ formation yields poor sensitivity. Instead,5[5].

Pathway EVE Everolimus (Parent Drug) CYP Hepatic Metabolism (CYP3A4 / CYP3A5) EVE->CYP M1 39-O-desmethyl everolimus (Major Metabolite) CYP->M1 M2 46-hydroxy everolimus (Major Metabolite) CYP->M2 M3 Other Hydroxylated / Demethylated Forms CYP->M3

Hepatic metabolism pathway of everolimus yielding O-desmethyl and hydroxy metabolites.

Experimental Protocol

Materials and Reagents
  • Analytical Standards: Everolimus (Purity >98%) and 39-O-desmethyl everolimus.

  • Internal Standard (IS): Ascomycin (or Everolimus-d4).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, Ammonium Acetate, Formic Acid, and Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O).

Step-by-Step Sample Preparation

This extraction protocol ensures complete cellular lysis and precipitation of matrix proteins that cause ion suppression.

  • Aliquot: Transfer 50 µL of EDTA whole blood (calibrator, QC, or patient sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., Ascomycin at 500 ng/mL in 50% MeOH). Vortex briefly.

  • Lysis & Precipitation: Add 150 µL of precipitation reagent (0.1 M ZnSO₄ in Water/Methanol, 50:50 v/v).

  • Agitation: Vortex vigorously for 30–60 seconds. Critical Step: Inadequate vortexing will result in incomplete RBC lysis and poor recovery.

  • Centrifugation: Centrifuge at 13,000 rpm (approx. 15,000 × g) for 5 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

SamplePrep A Whole Blood (EDTA) B Lysis & IS Addition A->B C Protein Precipitation (ZnSO4 / MeOH) B->C D Centrifugation (13,000 rpm) C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F

Workflow for whole blood extraction and preparation prior to LC-MS/MS analysis.

Chromatographic and MS Conditions

UHPLC Parameters
  • Analytical Column: Sub-2 µm C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 60°C.

  • Autosampler Temperature: 10°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Acetate in Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 10 µL.

Table 1: LC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.408020
0.50.408020
2.00.40595
3.00.40595
3.10.408020
4.50.408020
Mass Spectrometry (MRM) Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.6[6].

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Collision Energy (eV)
Everolimus 975.6908.422
O-Desmethyl Everolimus 961.6894.422
Ascomycin (IS) 809.5756.425

Method Validation & Self-Validation System

To ensure the analytical system is self-validating and trustworthy, the following parameters must be routinely verified against FDA/EMA bioanalytical guidelines:

  • Linearity & Sensitivity: The calibration curve must be linear from 0.5 ng/mL (LLOQ) to 50 ng/mL, achieving an R² > 0.995.

  • Precision & Accuracy: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Intra- and inter-day coefficients of variation (CV) must remain <15% (<20% at the LLOQ).

  • Interference & Cross-Talk Testing: 2[2]. Run these alongside unspiked controls to confirm baseline chromatographic separation and verify that the desmethyl metabolite does not artificially inflate the parent everolimus MS channel (zero cross-talk).

Sources

Application

Application Note: Utilizing O-desmethyl Everolimus as a Structural Analog Internal Standard for the Quantification of Everolimus in Biological Matrices by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocol for the use of O-desmethyl everolimus as an internal standard (IS) in the liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the use of O-desmethyl everolimus as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of everolimus. While stable isotope-labeled (SIL) internal standards are the gold standard, their availability or cost can be prohibitive. In such cases, a well-validated structural analog, such as a major metabolite, can serve as a reliable alternative. This application note outlines the scientific rationale for selecting O-desmethyl everolimus, its physicochemical and mass spectrometric properties, and a step-by-step protocol for method development and validation in line with regulatory expectations.

Introduction: The Critical Role of Internal Standards in LC-MS Bioanalysis

The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies. Everolimus, a potent mTOR inhibitor, exhibits significant inter-individual pharmacokinetic variability, necessitating precise measurement of its concentration in whole blood.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[1]

Scientific Rationale for Selecting O-desmethyl Everolimus as an Internal Standard

O-desmethyl everolimus is a known metabolite of everolimus, formed by the demethylation of one of the methoxy groups on the macrolide ring.[5][6][7] Its structural similarity to the parent drug, everolimus, makes it a strong candidate for a structural analog internal standard.

Key Justifications:

  • Structural Similarity: O-desmethyl everolimus shares the same core macrolide lactone structure as everolimus, differing only by a single methyl group. This structural resemblance suggests that it will have similar physicochemical properties, such as polarity and solubility, leading to comparable behavior during sample extraction and chromatographic separation.

  • Similar Ionization Properties: The primary ionization sites on everolimus are not significantly altered by the demethylation. Therefore, O-desmethyl everolimus is expected to exhibit a similar ionization efficiency in the mass spectrometer source, a crucial characteristic for an effective internal standard.

  • Absence in Blank Matrix: As a metabolite, O-desmethyl everolimus should not be present in drug-naive (blank) biological matrices, a prerequisite for any internal standard to avoid interference with the assay.

It is imperative to validate that the chosen structural analog internal standard does not compromise the accuracy and precision of the assay, as stipulated by regulatory bodies like the FDA and EMA.[8][9]

Physicochemical and Mass Spectrometric Properties

A thorough understanding of the properties of both the analyte and the internal standard is fundamental for method development.

PropertyEverolimusO-desmethyl EverolimusReference(s)
Molecular Formula C₅₃H₈₃NO₁₄C₅₂H₈₁NO₁₄[10][11][12][13]
Molecular Weight 958.2 g/mol 944.2 g/mol [10][11][12][13]
XLogP3 ~5.8~5.3[10]
Precursor Ion (m/z) [M+NH₄]⁺ 975.6961.6Predicted
Product Ion 1 (m/z) 908.7894.7Predicted
Product Ion 2 (m/z) 926.9912.9Predicted

Note: Predicted values for O-desmethyl everolimus are based on the known fragmentation of everolimus and should be confirmed experimentally.

Mass Spectrometry Fragmentation:

The fragmentation of everolimus in positive ion mode typically involves the neutral loss of the hydroxyethyl group from the C40 position. It is anticipated that O-desmethyl everolimus will follow a similar fragmentation pathway. The proposed multiple reaction monitoring (MRM) transitions should be optimized for sensitivity and specificity.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the quantification of everolimus using O-desmethyl everolimus as an internal standard.

Materials and Reagents
  • Everolimus reference standard

  • O-desmethyl everolimus reference standard

  • LC-MS grade methanol, acetonitrile, water

  • Ammonium formate

  • Formic acid

  • Zinc sulfate

  • Human whole blood (drug-free)

  • Calibrators and Quality Control (QC) samples

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting everolimus from whole blood.

Protocol:

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of an internal standard working solution (O-desmethyl everolimus in methanol).

  • Add 200 µL of 0.1 M zinc sulfate in water to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Add 500 µL of acetonitrile to further precipitate proteins and extract the analyte and internal standard.

  • Vortex again for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow cluster_0 Sample Preparation start 50 µL Whole Blood Sample add_is Add 100 µL O-desmethyl Everolimus (IS) start->add_is add_znso4 Add 200 µL 0.1 M Zinc Sulfate add_is->add_znso4 vortex1 Vortex (30s) add_znso4->vortex1 add_acn Add 500 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer end Inject into LC-MS/MS transfer->end

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are recommended starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 2 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B 0.1% Formic acid in methanol
Gradient 0-0.5 min: 50% B; 0.5-1.5 min: 50-95% B; 1.5-2.0 min: 95% B; 2.0-2.1 min: 95-50% B; 2.1-3.0 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Everolimus: 975.6 -> 908.7 (Quantifier), 975.6 -> 926.9 (Qualifier)O-desmethyl Everolimus: 961.6 -> 894.7 (Quantifier), 961.6 -> 912.9 (Qualifier)
Collision Energy Optimize for each transition
Dwell Time 100 ms
Bioanalytical Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines (e.g., FDA, EMA).[8][9] Key validation parameters include:

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences at the retention times of everolimus and O-desmethyl everolimus.

  • Calibration Curve and Linearity: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero calibrators spanning the expected concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four QC levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of matrix. The use of a structural analog IS is critical in mitigating these effects.[4]

  • Recovery: Assess the extraction efficiency of everolimus and O-desmethyl everolimus at low, medium, and high concentrations.

  • Stability: Evaluate the stability of everolimus in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Validation_Workflow cluster_1 Bioanalytical Method Validation selectivity Selectivity & Specificity (≥6 blank lots) linearity Calibration Curve & Linearity (≥6 non-zero calibrators) selectivity->linearity accuracy_precision Accuracy & Precision (LLOQ, LQC, MQC, HQC) linearity->accuracy_precision matrix_effect Matrix Effect (≥6 matrix sources) accuracy_precision->matrix_effect recovery Recovery (LQC, MQC, HQC) matrix_effect->recovery stability Stability (Freeze-Thaw, Benchtop, Long-Term) recovery->stability

Caption: Key parameters for bioanalytical method validation.

Data Analysis and Interpretation

The concentration of everolimus in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The performance of the internal standard should be monitored throughout each analytical run. Significant variability in the IS response may indicate issues with sample processing or instrument performance and should be investigated.

Conclusion

O-desmethyl everolimus presents a scientifically sound and viable option as a structural analog internal standard for the LC-MS/MS quantification of everolimus when a stable isotope-labeled standard is not employed. Its structural similarity to everolimus is expected to provide adequate correction for variability in sample preparation and matrix effects. However, it is crucial to perform a comprehensive method validation to ensure that the use of a structural analog meets the stringent requirements for accuracy, precision, and reliability as mandated by regulatory authorities. The protocols and guidance provided in this application note serve as a robust starting point for the development and validation of such a bioanalytical method.

References

  • Everolimus and Sirolimus in Transplantation-Related but Different. PMC - NIH. [Link]

  • Identification of everolimus metabolite patterns in trough blood samples of kidney transplant patients. PubMed. [Link]

  • Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis | Analytical Chemistry. ACS Publications. [Link]

  • Pharmacokinetic characteristics of everolimus and Sirolimus. ResearchGate. [Link]

  • 19-O-Desmethyl everolimus | C52H81NO14 | CID 171389982. PubChem - NIH. [Link]

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments. [Link]

  • Identification of Everolimus Metabolite Patterns in Trough Blood Samples of Kidney Transplant Patients. Sci-Hub. [Link]

  • Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. MSACL. [Link]

  • Application of co-eluting structural analog internal standards for expanded linear dynamic range in liquid chromatography/electrospray mass spectrometry. PubMed. [Link]

  • Effect of everolimus on the glucose metabolic pathway in mouse skeletal muscle cells (C2C12). PMC - NIH. [Link]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • High-Sensitivity and High-Throughput Quantification of Everolimus in Human Whole Blood using Ultra. [Link]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed. [Link]

  • Bioanalytical method validation: An updated review. PMC - NIH. [Link]

  • Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. MDPI. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • O-Desmethyl Everolimus. Axios Research. [Link]

Sources

Method

Application Note: Structural Elucidation and LC-MS/MS Fragmentation Profiling of O-Desmethyl Everolimus

Executive Summary & Clinical Context Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a potent 31-membered macrolide lactone that inhibits the mammalian target of rapamycin (mTOR)[1]. It is widely deployed as an immunosup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Everolimus (40-O-(2-hydroxyethyl)-rapamycin) is a potent 31-membered macrolide lactone that inhibits the mammalian target of rapamycin (mTOR)[1]. It is widely deployed as an immunosuppressant in solid organ transplantation and as an antineoplastic agent. Because everolimus exhibits a narrow therapeutic index and high inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is mandatory to prevent toxicity or graft rejection.

In vivo, everolimus is extensively metabolized by hepatic cytochrome P450 3A4 (CYP3A4), yielding several hydroxylated and demethylated metabolites, prominently including 46-hydroxy everolimus and O-desmethyl everolimus (e.g., 16-O-desmethyl and 39-O-desmethyl everolimus)[2]. While immunoassays (such as the Quantitative Microsphere System, QMS) are commonly used for TDM, their antibodies can cross-react with these circulating metabolites, potentially leading to a positive bias in reported drug concentrations[3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for the specific, interference-free quantification of everolimus and the structural elucidation of its metabolites.

This application note details the physicochemical rationale, mass spectrometric behavior, and validated LC-MS/MS protocol for profiling O-desmethyl everolimus.

Analytical Challenges & Mechanistic Solutions

The Ionization Dilemma: Sodium vs. Ammonium Adducts

Due to its instability in pure organic solvents and low physiological concentrations, structural identification of everolimus metabolites via NMR spectroscopy is nearly impossible, making MS/MS fragmentation patterns critical[1]. However, macrolide immunosuppressants lack basic nitrogen atoms, resulting in extremely poor protonation efficiency ( [M+H]+ ) during Electrospray Ionization (ESI). Instead, they readily coordinate with alkali metals or ammonium ions present in the matrix or mobile phase[1].

  • Sodium Adducts ( [M+Na]+ ): O-desmethyl everolimus (Exact Mass: 943.56 Da) forms a highly stable sodium adduct at m/z 966.6 . Because the Na+ ion binds tightly to the macrolide core, Collision-Induced Dissociation (CID) requires high collision energies. This results in complex, multi-pathway α -cleavages of the macrolide ring[1]. While useful for deep structural mapping, the signal is dispersed across dozens of low-intensity fragments, making it unsuitable for high-sensitivity Multiple Reaction Monitoring (MRM).

  • Ammonium Adducts ( [M+NH4​]+ ): By saturating the mobile phase with ammonium acetate, the equilibrium is forced toward the [M+NH4​]+ adduct at m/z 961.6 . During CID, this adduct undergoes a highly predictable, low-energy loss of ammonia ( NH3​ , 17 Da), transferring a proton to the molecule. The newly protonated species rapidly undergoes neutral losses of methanol ( CH3​OH , 32 Da) and water ( H2​O , 18 Da), yielding a dominant, highly stable product ion at m/z 894.5 [4]. This single, high-yield transition is ideal for sensitive MRM quantitation.

Fragmentation P O-Desmethyl Everolimus MW: 943.6 Da NH4 [M+NH4]+ Adduct m/z 961.6 P->NH4 + NH4+ (Mobile Phase) Na [M+Na]+ Adduct m/z 966.6 P->Na + Na+ (Endogenous/Glassware) F1 Primary MRM Product Ion m/z 894.5 (- NH3, - CH3OH, - H2O) NH4->F1 CID (Low Energy) F2 Secondary Product Ion m/z 929.6 (- NH3, - CH3OH) NH4->F2 Neutral Loss F3 Macrolide Ring Alpha-Cleavage Fragments (Complex Spectra) Na->F3 CID (High Energy)

Figure 1: ESI+ ionization pathways and CID fragmentation logic for O-desmethyl everolimus.

Quantitative Data Summaries

To ensure accurate MRM setup, the exact masses and optimized transitions for the parent drug and the O-desmethyl metabolite are summarized below.

Table 1: Mass Spectrometry Parameters for Everolimus and O-Desmethyl Everolimus

CompoundFormulaExact Mass (Da) [M+NH4​]+ Precursor (m/z) [M+Na]+ Precursor (m/z)Primary MRM Product Ion (m/z)
Everolimus C53​H83​NO14​ 957.58975.6980.6908.5
O-Desmethyl Everolimus C52​H81​NO14​ 943.56961.6966.6894.5
Rapamycin- d3​ (IS) C51​H76​D3​NO13​ 916.58934.7939.7864.6

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks to ensure that the extraction and ionization environments are perfectly tuned for macrolide analysis.

Sample Preparation (Whole Blood Extraction)

Causality Check: Everolimus is heavily sequestered in erythrocytes, bound tightly to the immunophilin FKBP12. Simple organic extraction is insufficient. A lysis agent is required to rupture the cells and denature the binding proteins.

  • Aliquot 100 µL of EDTA whole blood into a microcentrifuge tube.

  • Add 200 µL of 0.1M Zinc Sulfate ( ZnSO4​ ) solution. Vortex vigorously for 30 seconds to induce erythrocyte lysis.

  • Add 500 µL of Acetonitrile containing the Internal Standard (Rapamycin- d3​ at 10 ng/mL).

  • Vortex for 1 minute to precipitate proteins, then centrifuge at 13,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial.

Liquid Chromatography Conditions

Causality Check: Separation of O-desmethyl everolimus from the parent drug is critical to prevent in-source fragmentation cross-talk, where the parent drug might prematurely fragment in the source and mimic the metabolite's mass.

  • Column: C18 Analytical Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate and 0.1% Formic Acid.

  • Mobile Phase B: Methanol containing 10 mM Ammonium Acetate and 0.1% Formic Acid. (Note: Ammonium acetate is the causal agent driving [M+NH4​]+ formation).

Table 2: Step-Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.55050
0.500.55050
0.510.5595
2.000.5595
2.010.55050
System Suitability and Validation Check (Critical Step)

Before running patient samples, the system must validate its ionization efficiency.

  • Inject a neat standard of Everolimus (100 ng/mL).

  • Monitor both the [M+NH4​]+ (m/z 975.6) and [M+Na]+ (m/z 980.6) precursors in Q1 scan mode.

  • Validation Threshold: Calculate the ratio of [M+Na]+/[M+NH4​]+ .

  • Actionable Insight: If the ratio is > 0.15, the system is contaminated with ambient sodium (likely from glassware or low-grade solvents). This will suppress the MRM signal. Flush the system with 50% Methanol / 50% Water to strip sodium before proceeding.

Workflow A Whole Blood Sample (EDTA) B Erythrocyte Lysis (ZnSO4) A->B Disrupt FKBP12 C Protein Precipitation (Acetonitrile + IS) B->C Extraction D HPLC Separation (C18 Column) C->D Supernatant E System Suitability (Na+ vs NH4+ Check) D->E Elution F Tandem MS (CID) (MRM Mode) E->F Ratio < 0.15

Figure 2: Step-by-step self-validating LC-MS/MS workflow for the extraction and quantification of everolimus metabolites.

References

  • Boernsen, K. O., Egge-Jacobsen, W., Inverardi, B., Strom, T., Streit, F., Schiebel, H. M., Benet, L. Z., & Christians, U. (2007). "Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus." Journal of Mass Spectrometry, 42(6), 793-802. URL: [Link]

  • Jacobsen, W., Christians, U., & Benet, L. Z. (2007). "Identification of Everolimus Metabolite Patterns in Trough Blood Samples of Kidney Transplant Patients." Therapeutic Drug Monitoring, 29(1), 45-54. URL:[Link]

  • Christians, U., Klawitter, J., Clauw, A. D., et al. (2015). "Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays." Therapeutic Drug Monitoring, 37(6), 758-764. URL:[Link]

Sources

Application

Application Note: Solvation Thermodynamics and Protocol for Technical Grade O-Desmethyl Everolimus in DMSO

Introduction & Chemical ContextO-Desmethyl everolimus (CAS: 745779-75-3)[1], frequently identified as Everolimus Impurity 1 or the 30-O-Desmethyl impurity, is a critical reference standard[2]. It is primarily utilized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical ContextO-Desmethyl everolimus (CAS: 745779-75-3)[1], frequently identified as Everolimus Impurity 1 or the 30-O-Desmethyl impurity, is a critical reference standard[2]. It is primarily utilized by analytical scientists fortherapeutic drug monitoring (TDM) of immunosuppressants via LC-MS/MS[3], pharmacokinetic profiling, and quality control of everolimus formulations. As a macrolide derivative, it exhibits extreme lipophilicity and poor aqueous solubility. Technical grade standards (typically ≥95% purity) are essential for establishing calibration curves, but their handling requires precise solvation protocols to maintain structural integrity.

Physicochemical Properties & Solvation Causality

Why Anhydrous DMSO? Macrolides like everolimus possess a large, hydrophobic macrocyclic lactone ring. Water fails to solvate these structures due to a massive entropic penalty. 1[1] because it acts as an amphiphilic aprotic solvent. Its highly polar S=O bond hydrogen-bonds with the hydroxyl and ester groups of the macrolide, while its methyl groups accommodate the hydrophobic backbone, effectively disrupting the technical grade crystal lattice.

Table 1: Physicochemical Properties of O-Desmethyl Everolimus
PropertyValue / Description
CAS Number 745779-75-3
Molecular Formula C₅₂H₈₁NO₁₄
Molecular Weight 944.2 g/mol
Appearance Off-White to Pale Yellow Solid
Aqueous Solubility Insoluble / Negligible
Solvent Compatibility Soluble in Methanol, DMSO
Storage Temperature 2-8°C (Solid), -20°C to -80°C (Solution)

Experimental Workflow

Workflow N1 O-Desmethyl Everolimus (Technical Grade Solid) N2 Thermal Equilibration (Desiccator, 20-25°C) N1->N2 Prevent Moisture Condensation N3 Solvent Addition (Anhydrous DMSO) N2->N3 Calculate Target Volume N4 Homogenization (Vortex & <25°C Sonication) N3->N4 Disrupt Crystal Lattice N5 Aliquoting & N2 Blanketing (Single-use, Amber Tubes) N4->N5 Prevent Photo/Oxidative Degradation N6 LC-MS/MS Validation (Quality Control) N5->N6 Verify Structural Integrity

Workflow for the preparation, solvation, and validation of O-desmethyl everolimus in DMSO.

Self-Validating Solvation Protocol

Objective: Prepare a 10 mM stock solution of technical grade O-desmethyl everolimus in anhydrous DMSO.

Step 1: Thermal Equilibration (Crucial for Integrity)
  • Action: Remove the sealed vial of O-desmethyl everolimus from 2-8°C storage. Do not open immediately. Place it in a desiccator at room temperature (20-25°C) for at least 30-60 minutes.

  • Causality: Macrolide powders are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water ingress in DMSO solutions accelerates the hydrolytic cleavage of the lactone ring, invalidating the standard.

Step 2: Calculations and Solvent Addition
  • Action: To prepare a 10 mM stock, calculate the required volume of anhydrous DMSO (≥99.9% purity, water content ≤0.005%). For exactly 1.0 mg of powder (MW = 944.2 g/mol ):

    • Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol )]

    • Volume = 1.0 / [10 × 944.2 × 10⁻³] ≈ 0.106 mL (106 µL).

  • Action: Using a calibrated positive-displacement pipette, add 106 µL of anhydrous DMSO directly to the vial.

Step 3: Homogenization and Solvation
  • Action: Cap the vial and vortex gently at low speed for 30 seconds. If particulates remain, apply mild water-bath sonication (strictly ≤25°C) for 1-2 minutes.

  • Causality: Sonication provides the acoustic cavitation necessary to break apart the technical grade crystal lattice. However, the temperature must be strictly controlled; excessive heat (>30°C) can induce retro-aldol degradation or isomerization of the macrolide backbone.

Step 4: Self-Validating Visual Inspection
  • Action: Hold the vial against a distinct light source. The solution must be completely transparent.

  • Validation Check: The absence of a Tyndall effect (light scattering) confirms complete solvation. Any cloudiness indicates undissolved micro-particulates, requiring an additional 1 minute of mild sonication.

Step 5: Aliquoting and Inert Gas Blanketing
  • Action: Divide the stock solution into 10 µL or 20 µL single-use aliquots in amber, low-bind polypropylene microcentrifuge tubes. Gently overlay the headspace of each tube with high-purity Argon or Nitrogen gas before sealing. Store at -20°C to -80°C.

  • Causality: Amber tubes prevent UV-induced photo-degradation. Inert gas displacement removes oxygen, preventing oxidative degradation of the triene system. Freeze-thaw cycles must be avoided as they cause precipitation and concentration gradients; single-use aliquots ensure absolute assay reproducibility.

Analytical Validation (Quality Control)

To ensure the technical grade standard has not degraded during transit or solvation, an LC-MS/MS validation step is required prior to use in TDM assays.

  • Method: Dilute a single aliquot 1:1000 in Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Detection: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the ammonium adduct parent mass [M+NH4​]+ at m/z 961.2.

  • Acceptance Criteria: A single sharp chromatographic peak must be observed. The presence of early-eluting peaks sharing similar transitions indicates hydrolyzed open-ring degradation products, meaning the stock must be discarded.

References

  • Sigma-Aldrich. "O-Desmethyl Everolimus (Technical Grade) | 745779-75-3". Source: sigmaaldrich.com. 2

  • Veeprho. "O-Desmethyl Everolimus | CAS 745779-75-3". Source: veeprho.com. 3

  • TLC Pharmaceutical Standards. "Product name: Everolimus Impurity 1 (O-Desmethyl Everolimus)". Source: tlcstandards.com. 1

  • ResearchGate. "Therapeutic drug monitoring of immunosuppressants by liquid chromatography-mass spectrometry". Source: researchgate.net. 4

Sources

Method

Application Note: In Vivo Dosing Protocols for Technical Grade O-Desmethyl Everolimus

Target Audience: Pharmacologists, Toxicologists, and Drug Development Scientists Focus: Formulation, Administration, and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling Introduction & Scientific Rationale O-Desmethyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Toxicologists, and Drug Development Scientists Focus: Formulation, Administration, and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling

Introduction & Scientific Rationale

O-Desmethyl everolimus (CAS 745779-75-3), also known as Everolimus Impurity 1 or Impurity C, is a fully characterized chemical compound that serves as a primary metabolite and synthesis impurity of the mammalian target of rapamycin (mTOR) inhibitor everolimus[1][2]. In the context of drug development, profiling the in vivo toxicity, off-target effects, and pharmacokinetic interference of technical grade impurities is a critical regulatory requirement.

Working with "technical grade" compounds introduces unique experimental variables. These materials typically possess purities ranging from 80% to 95% and are highly hygroscopic[1]. Consequently, researchers must implement stringent purity correction factors and specialized co-solvent vehicles to ensure consistent bioavailability and reproducible target engagement in vivo.

Physicochemical Properties & Formulation Strategy

The rational design of an in vivo dosing vehicle must be grounded in the compound's physicochemical properties. O-desmethyl everolimus is a macrolide derivative with high lipophilicity, rendering standard aqueous vehicles entirely ineffective[3].

Table 1: Physicochemical Properties of O-Desmethyl Everolimus

PropertyValueExperimental Implication
CAS Number 745779-75-3[1][2]Ensures traceability for impurity reference standards.
Molecular Weight 944.21 g/mol [1][3]Required for precise molarity and dose calculations.
LogP ~5.3[3]Highly lipophilic; dictates the absolute need for a multi-component surfactant/co-solvent vehicle.
Solubility DMSO, Methanol (Slightly in Chloroform)[1]Direct addition to saline causes immediate precipitation.
Primary Target FKBP12 / mTORC1[4]PD target engagement must be validated via downstream markers (p-S6K, p-ULK1).
Causality in Vehicle Selection

To overcome the LogP of 5.3, a multi-component vehicle is required. We utilize a formulation of 10% DMSO, 10% Tween 80, and 80% ultra-pure water/saline [5], or alternatively 4% Ethanol, 5% PEG400, and 5% Tween 80 [6].

  • DMSO/Ethanol: Disrupts the stable crystalline lattice of the technical grade powder.

  • PEG400: Acts as a co-solvent to maintain solubility as the polarity of the mixture increases.

  • Tween 80: A non-ionic surfactant that forms protective micelles around the hydrophobic drug molecules, preventing micro-precipitation when the aqueous phase is introduced.

Experimental Workflows

Experimental_Workflow A Technical Grade O-Desmethyl Everolimus B Purity Correction & Gravimetric Analysis A->B C Primary Solubilization (10% DMSO / 4% Ethanol) B->C D Surfactant & Co-solvent (5% PEG400 + 5-10% Tween 80) C->D E Aqueous Phase Addition (Sterile Saline / H2O) D->E F In Vivo Administration (PO Gavage / IP Injection) E->F G PK/PD Tissue Collection (Plasma, Liver, PBMC) F->G

Workflow for the formulation and in vivo dosing of technical grade O-desmethyl everolimus.

Detailed Experimental Protocols

Protocol A: Vehicle Preparation & Compound Solubilization

Note: This protocol establishes a self-validating system where visual clarity of the final solution confirms successful micellar encapsulation.

  • Purity Correction: Calculate the required mass adjusting for the technical grade purity.

    • Formula:Corrected Mass (mg) = Target Mass (mg) / (Certificate of Analysis Purity % / 100).

  • Gravimetric Analysis: Weigh the corrected mass of O-desmethyl everolimus using an analytical balance in a low-humidity environment (the compound is hygroscopic)[1].

  • Primary Solubilization: Add 10% (v/v) cell-culture grade DMSO to the powder. Vortex vigorously for 2-3 minutes until the solution is completely clear[5].

  • Surfactant Addition: Add 10% (v/v) Tween 80 to the DMSO-drug mixture. Vortex for an additional 2 minutes. Causality: Ensuring the drug is fully coated by the surfactant prior to aqueous exposure is critical to prevent crashing out.

  • Aqueous Dilution: Slowly add 80% (v/v) sterile saline dropwise while continuously vortexing the tube. The final solution should be clear to slightly opalescent, with no visible particulates.

Protocol B: In Vivo Administration (Oral Gavage & IP)

Causality Warning: Everolimus derivatives exhibit significant chronopharmacokinetics (dosing-time variations) and food-effect variations[7][8].

  • Subject Fasting: Fast the murine subjects for 4-6 hours prior to dosing. Rationale: Co-administration with food (especially high-fat diets) can reduce the peak plasma concentration ( Cmax​ ) of everolimus by up to 54%[8].

  • Chronopharmacokinetic Timing: Standardize dosing to a specific Zeitgeber time (ZT). Dosing at ZT1 (rest phase) results in substantially greater liver distribution and potential chronotoxicity compared to ZT13 (active phase)[7]. Select ZT13 for optimal tolerability.

  • Administration:

    • Oral (PO): Administer 2 to 5 mg/kg via oral gavage using a 20G flexible catheter[4]. Do not exceed a dosing volume of 10 mL/kg.

    • Intraperitoneal (IP): For bypass of hepatic first-pass metabolism, administer via IP injection using a 27G needle[9].

Protocol C: Pharmacokinetic & Pharmacodynamic (PD) Validation

To ensure the protocol is a self-validating system, physical dosing must be correlated with molecular target engagement.

  • Blood Sampling: Collect venous blood samples at 0.5, 1, 2, 4, 12, and 24 hours post-dose to capture the rapid absorption phase ( Tmax​ ~1-2 h) and the long elimination half-life ( t1/2​ ~30-38 h)[8][10].

  • Tissue Harvesting: Euthanize subjects and rapidly excise target organs (liver, ileum)[7]. Snap-freeze immediately in liquid nitrogen to preserve phosphorylation states.

  • PD Validation (Western Blot): Homogenize tissue and probe for downstream mTORC1 targets. Successful delivery of active O-desmethyl everolimus will result in the dephosphorylation of p-S6K (Ser235/236) and p-ULK1 (Ser757) [4].

Mechanism of Action & Expected Data

mTOR_Pathway Ligand O-Desmethyl Everolimus FKBP12 FKBP12 Protein Ligand->FKBP12 Binds Complex Inhibitory Complex FKBP12->Complex mTORC1 mTORC1 Complex Complex->mTORC1 Allosteric Inhibition p70S6K p70S6K (Ser235/236) mTORC1->p70S6K Phosphorylation Blocked ULK1 ULK1 (Ser757) mTORC1->ULK1 Phosphorylation Blocked Translation Protein Synthesis p70S6K->Translation Downregulated Autophagy Autophagy ULK1->Autophagy Activated

Mechanism of action for O-desmethyl everolimus via mTORC1 allosteric inhibition.

Table 2: Expected Pharmacokinetic Parameters (Based on 5 mg/kg PO Dosing in Mice)

ParameterExpected RangePhysiological Implication
Tmax​ 0.5 - 2.0 h[8][10]Rapid absorption necessitates early and dense blood sampling protocols.
Cmax​ Formulation-dependentHighly susceptible to food effects; strictly enforce fasting protocols[8].
t1/2​ ~30 - 38 h[8][10]Long half-life allows for intermittent (every-other-day) dosing regimens to prevent tolerance[4].
Tissue Distribution Liver > Ileum > Thymus[7]High hepatic first-pass effect; liver serves as the primary organ for PD validation.

References[1] ChemicalBook. "Everolimus Impurity 1 | 745779-75-3". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-o9K2E-dewkJHK2cZ5i28tFiYpJF7OtCx0OxmFLH705czaA18ny_YLU0qibWkW-lNz5_Ni0kV8xNkgd28Rtwqc9DE0TtcE-2SqgWrb5yCQ8xi4Yk8ivZmQDWEyFST7SUIeWQpFId9NviVfGVgzwNvxtFdJ_pPh678QI3inMZ-JA=[4] NIH PMC. "Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjXlNdPqBI982w8Q1V3-o800sOZmZASXla-GQCA3DIHTVBicuON8Jrn_Knmrh2ajiTX3z82pGMfxhmTEfPHOiK3sWzv4ZPMcWZQs34tEGbqS5Qdun0evGlh1oScT4Z7T3ByKFcYrxhjwnC8tg=[3] PubChem - NIH. "19-O-Desmethyl everolimus | C52H81NO14 | CID 171389982". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP0vXQRzTjxAcFmWoVVssTNB-z_lrmvDCUCrlLmJYja77GMSQU1F8kpXot_ZomHmKFS0vkeE_pqzfrXFmKi-rZT89dxj0xSD5vG2FsBZrWiYHsA8JLa626SgNZxspYu55gIBRjyOVFQvL7mgMyaVZoVKjNukF_FrYJpyyAWqU=[2] Veeprho. "O-Desmethyl Everolimus | CAS 745779-75-3". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxFYyU5M7aYCJTgiFtzqMz6crr3fW9EiKe2Snas_UUfkHilf97yUqL9uSsaVJ2aBnvKx5VS2DB4wzNqEYxDcndMj5FvJpg0T1efQDmqAF9AMJwb6Lbkha_J6wdDaOivfm3-D7tUW_8k6ajBojbSRtilQ==[7] ResearchGate. "Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe9of0MFrZuP9dNszHFoRdrDaU9VSjCxeE_st3nX_k9ei2MU_kj8ELes3VwvStp9pBJdS2MFX-4AuKKeHsieOXCMHVkmxRyXuVQsfrTSnslnLCuj6Dtv356RP8dfac2xbY1Iqh4NEnpsqeNh-OITxfV-dHQwp4TKCw_QDTab6lMMiQpL1fFHW5BbDUaKX46Cwc0UNOA4MTc7h3-rOq6qZKYxM717YNVhY3bJudJT8SIgg-pt_Wri25shAnvxZ3fRzVUH9_Pqc=[8] Frontiers. "Pharmacokinetics and safety of the antitumor drug everolimus in healthy Chinese subjects". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW95GSEQQ9H9iP448wSmaO4LGxB5lM_GF7tn5J7y00DebHE8lFj8AaG4RzPf1lwLUB4kiLO4Jla0aKjpDDTeYBwiMozzouVtJz_MEHh3-I0covhk-DIDKFFB-7S6QQII-xr970QCY4uBjeDoB9LrffxXdVeL8IsaiDg4YYIEtUOD-G_9KiOxFMhnvU89NCWZxSLDewdA==[10] ResearchGate. "Bioavailability of everolimus administered as a single 5 mg tablet versus five 1 mg tablets". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWNWJHi0UZJ_VYH379l7FIaXcnKUCrxtFur1I-bhWQ5K0usRX8QjuO0_-ngDEw9u0HYvLVn0jn_OSuVKC62xWT6Z9vVkqRYzTdZ69cr3ld9hxvtQDxtg1d3If2vAUaaslYLc_yYDplZUI8yqkfqtMWdMwWzGb5cWqAVx0hrm8Fvna7zJj7mQTQ1LpUHONZK6uIkX10gQutqQYE8AoS-8EFddhqU87bSGruI9viY1P1DR9VdCJ60SljCBNJM_U_IFBzRF_5tK-ifH_4COG268wg5wlgipHSGosvTBYB9O9_lwRfJgHF3iAD5Bf-k2By-DgiCyNq8bk1UUIzC7a4QpcBkjtoA30Nq-gSy46cdALQ0Q==[6] NIH PMC. "Everolimus inhibits the progression of ductal carcinoma in situ to invasive breast cancer". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQQmBLGB22ds7hmL78V7X23gN5Os9p_N_rqm3nNNdbf24ZxJbO7j1yudNV4xYrv_b8vT7wxKZrlzfIjJj6mCQQqs8KbcrYcO8bgaB_Vqb908XR_iX87Mg1wJoTfPhlJnEsvovqlFxSPBkPZiM=[9] Semantic Scholar. "F-FDG and F-FLT-PET Imaging for Monitoring Everolimus Effect on Tumor-Growth". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECiFsD_ffZ7QcMbAjKUHIpefWpCeCc_H1kXQrcnnLzj3A_uJUN3ZovzPKjM-v5v4zI6sPeiIxnp8pdEp3kww0Iu6xOgOzOPqMgMiukJBcaor08Gs9Lhhx6KjelRz4zj4GOYGq4324b4FdpgymqTZdJVtffljJmXJlJlOj_7_2pIgdtNpkm8xNq6Q==[5] medRxiv. "Everolimus improves the efficacy of dasatinib in PDGFRα-driven glioma". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLMLm-vH8DT64HV72HYJEZhQmjDO2Vuq7oJJhDCAMu26OvArDZQ5iNuM8-s2yfYYN0kKEzdLpVQViOLqLE2QcXLwGqx6n86j9thsUrXyuZz8JpPLAoWwofUrdWgCjvINPKa_pPEzr-WR0GEpM0EU8dtsVE4_gfm456O7Lr6C98v31S

Sources

Technical Notes & Optimization

Troubleshooting

Macrolide Synthesis Technical Support Center: O-Desmethyl Everolimus Yield Optimization

Welcome to the Advanced Applications Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with synthesizing and purifying O-desmethyl everolimus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with synthesizing and purifying O-desmethyl everolimus (e.g., 16-O, 27-O, or 39-O-desmethyl variants). Because everolimus is a highly complex macrocyclic lactone, traditional synthetic approaches often fail. This guide provides mechanistic troubleshooting, validated biocatalytic protocols, and data-driven strategies to maximize your synthetic yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does chemical demethylation of everolimus yield <5% of the O-desmethyl product alongside massive sample degradation? A1: The macrocyclic lactone core of everolimus is characterized by a delicate conjugated triene system, a pipecolate ester linkage, and a sensitive hemiketal. Standard chemical demethylating agents (e.g., Lewis acids like BBr₃ or AlCl₃) indiscriminately coordinate with the ester and lactone oxygens. This catalyzes rapid ring cleavage and retro-aldol degradation before selective ether cleavage can occur. Actionable Insight: Abandon harsh chemical demethylation. Shift to biocatalytic demethylation using recombinant human CYP3A4, which is the primary enzyme responsible for the regioselective biotransformation of everolimus in vivo[1]. This enzymatic approach preserves the macrolide core and significantly improves yield.

Q2: During CYP3A4-mediated whole-cell biotransformation, the reaction plateaus early, limiting the yield of 16-O-desmethyl everolimus to ~15%. How can we drive the reaction forward? A2: The early plateau is a classic manifestation of product inhibition and cellular toxicity. Both everolimus and its desmethyl metabolites are highly lipophilic; they partition into the microbial cell membrane, disrupting lipid bilayers and inhibiting the CYP450 catalytic cycle. Actionable Insight: Implement In Situ Product Removal (ISPR) . By adding a neutral, polymeric adsorbent resin (such as Diaion HP-20) directly to the bioreactor, the hydrophobic O-desmethyl everolimus is continuously sequestered from the aqueous phase. This establishes a thermodynamic sink, shifting the equilibrium forward and preventing membrane toxicity, routinely increasing yields to 45–60%.

Q3: How do we control regioselectivity to specifically isolate the 16-O-desmethyl variant rather than a complex mixture of 16-O, 27-O, and 39-O isomers? A3: Regioselectivity in CYP3A4 biotransformation is governed by the steric positioning of the bulky C40-hydroxyethyl group within the enzyme's active site. While wild-type CYP3A4 naturally favors the 16-O-desmethyl metabolite[2], achieving absolute regioselectivity requires a different approach: Precursor-Directed Biosynthesis (PDB) . Actionable Insight: Utilize a targeted knockout mutant of the producing organism (Streptomyces hygroscopicus). By knocking out the rapM gene (which encodes the specific 16-O-methyltransferase) and feeding the culture with appropriate precursors, you can achieve direct, high-yield fermentation of 16-O-desmethyl everolimus without the need for complex downstream isomer separation[3].

Part 2: Yield Optimization Data Summary

To assist in selecting the correct synthetic route for your laboratory's capabilities, consult the comparative yield data below:

Synthesis StrategyExpected YieldRegioselectivityScalabilityPrimary Limitation
Chemical Demethylation (BBr₃ / -78°C)< 10%Poor (Isomeric mixture)HighSevere macrolide ring degradation
WT CYP3A4 Biotransformation 15% – 25%Moderate (16-O favored)MediumProduct inhibition & membrane toxicity
CYP3A4 Biotransformation + ISPR 45% – 60%Moderate (16-O favored)MediumRequires extensive downstream resin processing
Precursor-Directed Biosynthesis ( Δ rapM)> 70%Excellent (Absolute 16-O)Low/MediumRequires specialized mutant bacterial strains

Part 3: Validated Experimental Workflows

Protocol A: CYP3A4-Mediated Biotransformation with ISPR

This protocol utilizes a self-validating NADPH regeneration system to ensure continuous electron flow to the CYP450 enzymes.

  • Substrate Preparation: Dissolve 50 mg of everolimus API in 1 mL of anhydrous DMSO to create a concentrated substrate stock.

  • Biocatalyst Assembly: In a 500 mL baffled flask, combine 100 mL of 100 mM potassium phosphate buffer (pH 7.4), 500 pmol of recombinant human CYP3A4/CPR microsomes, and 3.3 mM MgCl₂.

  • NADPH Regeneration System: Add 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate (G6P), and 0.4 U/mL glucose-6-phosphate dehydrogenase (G6PDH). Self-Validation Check: A slight drop in pH indicates successful generation of glucono-1,5-lactone, confirming system activity.

  • Reaction Initiation & ISPR: Add the everolimus stock dropwise to the flask. Immediately add 5 g of pre-washed Diaion HP-20 polymeric resin. Incubate at 37°C and 150 rpm for 48 hours.

  • Harvesting: Filter the reaction mixture to recover the HP-20 resin. Wash the resin with distilled water to remove salts and enzymes, then elute the bound macrolides using 100% methanol (3 x 50 mL).

Biotransformation Substrate Everolimus (Substrate) Bioreactor Bioreactor with ISPR (HP-20 Resin) Substrate->Bioreactor Enzyme CYP3A4 / CPR Microsomes Enzyme->Bioreactor Cofactor NADPH Regeneration (G6P + G6PDH) Cofactor->Bioreactor Electron Flow Product O-Desmethyl Everolimus (Target Metabolite) Bioreactor->Product Elution Inhibition Product Inhibition (Mitigated by Resin) Product->Inhibition Inhibition->Bioreactor Blocked

Fig 1. CYP3A4-mediated biotransformation of everolimus with In Situ Product Removal (ISPR).

Protocol B: Semi-Preparative HPLC Purification

This protocol isolates the desmethyl product from residual parent everolimus.

  • Sample Reconstitution: Evaporate the methanol eluate from Protocol A under vacuum. Reconstitute the crude residue in 2 mL of 50:50 Water:Acetonitrile.

  • Column Equilibration: Equip a semi-preparative LC system with a C18 column (250 x 10 mm, 5 µm). Equilibrate with a mobile phase of 40% Water (0.1% Formic Acid) and 60% Acetonitrile at a flow rate of 4.0 mL/min.

  • Isocratic Elution: Inject the sample. Maintain isocratic conditions. O-desmethyl everolimus, being slightly more polar due to the exposed hydroxyl group, will elute prior to the parent everolimus.

  • Fraction Verification: Collect fractions and verify via LC-MS. Self-Validation Check: Look for the sodium adduct[M+Na]⁺ at m/z 966.2. This represents a precise 14 Da mass shift from everolimus ([M+Na]⁺ m/z 980.2), confirming the loss of a single methyl group.

Purification Harvest Resin Harvest & MeOH Elution Evap Solvent Evaporation (Vacuum) Harvest->Evap HPLC Prep-HPLC (C18, Isocratic) Evap->HPLC LCMS LC-MS Fraction Verification HPLC->LCMS Pure Pure O-Desmethyl Everolimus LCMS->Pure

Fig 2. Downstream purification workflow for isolating O-desmethyl everolimus.

Sources

Optimization

resolving HPLC peak tailing for O-desmethyl everolimus

Technical Support Center: Resolving HPLC Peak Tailing for O-Desmethyl Everolimus Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for O-Desmethyl Everolimus

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing macrolide derivatives. O-desmethyl everolimus, a major metabolite and structural analog of everolimus, presents unique chromatographic hurdles—namely rotameric interconversion and severe secondary silanol interactions. This guide provides mechanistic explanations, self-validating protocols, and empirical data to achieve robust, symmetrical peak shapes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my O-desmethyl everolimus peak appear split, broad, or severely tailed at room temperature, even on a brand-new C18 column? A1: This is a classic manifestation of rotameric interconversion . Like its parent compound everolimus, O-desmethyl everolimus contains a pipecolic acid ring. The amide bond adjacent to this ring undergoes slow cis-trans isomerization at room temperature. Because the interconversion rate is similar to the chromatographic timescale, the two rotamers partially separate, presenting as a split peak or a severe tail Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase[1]. Resolution: Elevate the column compartment temperature to 50°C–60°C. The thermal energy accelerates the isomerization rate, causing the rotamers to rapidly interconvert and coalesce into a single, sharp, and symmetrical peak A Sensitive High-Throughput HPLC Assay for Simultaneous Determination of Everolimus[2].

Q2: I increased the temperature to 60°C, but I am still observing a tailing factor ( As​ ) > 2.0. What is causing this residual tailing? A2: If thermal coalescence has been achieved, residual tailing is caused by secondary silanol interactions . O-desmethyl everolimus is a large, hydrophobic macrolide with multiple free hydroxyl and ether groups. These functional groups act as strong hydrogen bond donors and acceptors, interacting with residual acidic silanols on the silica stationary phase. Resolution: Introduce a volatile buffer salt, such as 10 mM Ammonium Acetate (pH 6.0–6.8), into your aqueous mobile phase. The ammonium cation (NH₄⁺) acts as a masking agent, competing for and blocking the active silanol sites, thereby preventing the bulky analyte from lingering on the stationary phase Liquid-liquid Extraction of Everolimus an Immunosuppressant[3].

Q3: What specific stationary phase chemistry is required to optimize the separation of this macrolide? A3: Avoid older, Type A silica columns. You must use a high-purity Type B silica column that is exhaustively end-capped (e.g., Zorbax Eclipse XDB-C18 or Cosmosil 2.5C18-MS-II). End-capping chemically neutralizes residual silanols. Furthermore, utilizing a sub-3 µm particle size (e.g., 1.8 µm or 2.5 µm) enhances mass transfer, which is critical for large molecules like macrolides, ensuring theoretical plates ( N ) exceed 10,000 Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method[4].

Q4: Can the sample diluent cause peak distortion for O-desmethyl everolimus? A4: Yes. Injecting a sample dissolved in 100% organic solvent (like pure methanol or acetonitrile) into a mobile phase that is highly aqueous causes a "solvent breakthrough" effect. The highly hydrophobic O-desmethyl everolimus will travel un-retained with the injection plug before partitioning into the stationary phase, leading to peak fronting or splitting. Resolution: Always match the sample diluent to the initial mobile phase conditions (e.g., 50:50 Buffer:Acetonitrile) and keep injection volumes small ( ≤10 µL).

Part 2: Quantitative Impact of Chromatographic Parameters

The following table synthesizes empirical data demonstrating the causality of temperature and buffer selection on the chromatographic performance of everolimus derivatives.

Chromatographic ConditionColumn Temp (°C)Aqueous Mobile Phase AdditiveUSP Tailing Factor ( As​ )Theoretical Plates ( N )Peak Shape Observation
Sub-optimal (Baseline) 25°C0.1% Formic Acid> 2.8< 2,500Split peak / Severe tailing
Thermal Correction Only 60°C0.1% Formic Acid1.86,500Single peak, moderate tailing
Buffer Correction Only 25°C10 mM Ammonium Acetate2.15,000Split peak, reduced tailing
Fully Optimized 60°C 10 mM Ammonium Acetate 1.1 - 1.2 > 10,000 Symmetrical, sharp peak

Part 3: Self-Validating HPLC Methodology

To ensure absolute trustworthiness in your analytical results, follow this step-by-step protocol. This method incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper before sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve accurately weighed Ammonium Acetate to achieve a 10 mM concentration in MS-grade water. Adjust the pH to 6.0 ± 0.1 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile. Causality: The buffered pH 6.0 ensures the macrolide remains stable while the ammonium ions mask stationary phase silanols.

Step 2: Column & System Equilibration

  • Install a high-purity, exhaustively end-capped C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm).

  • Set the column oven temperature strictly to 60°C . Allow 30 minutes for thermal equilibration.

  • Purge the system with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min until the baseline is stable.

Step 3: Sample Preparation

  • Reconstitute the O-desmethyl everolimus standard in a diluent matching the initial mobile phase (50% A / 50% B) to prevent solvent breakthrough.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove particulates.

Step 4: System Suitability Testing (Self-Validation)

  • Inject 5 µL of the working standard (e.g., 10 µg/mL) in five replicates.

  • Validation Criteria: The system is only validated for sample analysis if:

    • Retention time %RSD is ≤1.0% .

    • Peak Area %RSD is ≤2.0% .

    • USP Tailing Factor is ≤1.5 .

    • Theoretical Plate Count is ≥5,000 . (Do not proceed with sample analysis if SST criteria fail; re-verify column end-capping and oven temperature).

Part 4: Root Cause Analysis & Resolution Workflow

G Start Observation: HPLC Peak Tailing / Splitting (O-desmethyl everolimus) CheckTemp Is Column Temp < 50°C? Start->CheckTemp Rotamer Diagnosis: Rotameric Interconversion (Cis/Trans Pipecolic Acid) CheckTemp->Rotamer Yes CheckBuffer Is Mobile Phase lacking volatile buffer salts? CheckTemp->CheckBuffer No ActionTemp Action: Increase Temp to 50-60°C Rotamer->ActionTemp ActionTemp->CheckBuffer Silanol Diagnosis: Secondary Silanol Interactions (Macrolide Hydroxyls) CheckBuffer->Silanol Yes CheckColumn Is Column fully end-capped? CheckBuffer->CheckColumn No ActionBuffer Action: Add 10 mM Ammonium Acetate (pH 6.0 - 6.8) Silanol->ActionBuffer ActionBuffer->CheckColumn ActionColumn Action: Switch to high-purity Type B Silica (e.g., C18) CheckColumn->ActionColumn No Success Resolution: Symmetrical, Sharp Peak (Tailing Factor < 1.5) CheckColumn->Success Yes ActionColumn->Success

Diagnostic workflow for resolving peak tailing and splitting in O-desmethyl everolimus HPLC analysis.

References

  • Site-specific bioalkylation of rapamycin by the RapM 16-O-methyltransferase Source: rsc.org URL:[Link]

  • A Sensitive High-Throughput HPLC Assay for Simultaneous Determination of Everolimus and Clobetasol Propionate Source: oup.com URL:[Link]

  • Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determination by UHPLC-MS Source: core.ac.uk URL:[Link]

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Low Solubility of Technical Grade O-desmethyl Everolimus

Introduction: O-desmethyl everolimus, a primary impurity and metabolite of the mTOR inhibitor everolimus, is a critical compound for researchers in pharmacology and drug development.[1][2] However, its utility in experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: O-desmethyl everolimus, a primary impurity and metabolite of the mTOR inhibitor everolimus, is a critical compound for researchers in pharmacology and drug development.[1][2] However, its utility in experimental settings is often hampered by a significant, and sometimes variable, challenge: low aqueous solubility. This issue is frequently compounded when working with technical grade material, where the presence of impurities can introduce further unpredictability.[3][4]

This guide provides a comprehensive, question-and-answer-based framework for troubleshooting solubility issues with technical grade O-desmethyl everolimus. Moving beyond a simple list of steps, we will delve into the physicochemical principles governing these challenges, empowering you to make informed decisions and achieve consistent, reliable results in your experiments.

Section 1: Understanding the Molecule and the "Technical Grade" Challenge

Q1: What are the core physicochemical properties of O-desmethyl everolimus that influence its solubility?

A1: O-desmethyl everolimus is a large, complex macrocyclic lactone with a molecular weight of approximately 944.2 g/mol .[5][6] Its structure, like its parent compound everolimus, is highly lipophilic (fat-soluble), which is the primary reason for its inherently poor solubility in water and aqueous buffers.[7][8] While specific experimental data for O-desmethyl everolimus is limited, we can infer its behavior from the well-characterized properties of everolimus. Everolimus is practically insoluble in water but shows good solubility in various organic solvents.[8][9]

To contextualize this, consider the following properties:

PropertyO-desmethyl EverolimusEverolimus (Parent Compound)Implication for Solubility
Molecular Formula C₅₂H₈₁NO₁₄[5]C₅₃H₈₃NO₁₄[7]Large, complex structure contributes to low aqueous solubility.
Molecular Weight ~944.2 g/mol [5][6]~958.2 g/mol [7]High molecular weight often correlates with lower solubility.
Aqueous Solubility Not extensively reported, but expected to be very low.Very low; 0.003 mg/mL at pH 6.8.[8]Direct dissolution in aqueous buffers is not a viable strategy.
Organic Solubility Slightly soluble in Chloroform, Methanol.[2]Soluble in DMSO, Ethanol, DMF, Acetonitrile.[7][10]Organic solvents are required to create initial stock solutions.
Predicted pKa 10.41 ± 0.70[2]10.40 ± 0.70The molecule lacks easily ionizable groups in the physiological pH range, preventing pH-based solubility enhancement.
Q2: What does "technical grade" signify, and how does it specifically impact solubility experiments?

A2: "Technical grade" indicates that the material is intended for research purposes and does not meet the high purity standards of pharmaceutical-grade (API) compounds. This has two critical consequences for your experiments:

  • Presence of Impurities: The material contains other chemical entities besides O-desmethyl everolimus. These can arise from the synthesis or degradation processes.[3] Impurities can significantly alter the physicochemical properties of the bulk material, sometimes changing solubility behavior in unpredictable ways from batch to batch.[4][11]

  • Variability in Physical Form: The solid-state form of a compound dramatically affects its solubility. Amorphous (disordered) solids are thermodynamically less stable and dissolve more readily than their crystalline (highly ordered) counterparts.[12][13][14] Technical grade materials may be a mixture of amorphous and crystalline forms, or the predominant form may vary between lots, leading to inconsistent dissolution performance.[8]

The presence of impurities and variability in physical form means that a dissolution protocol that worked for one batch may require optimization for the next.[15]

Section 2: The Step-by-Step Dissolution Protocol & Troubleshooting FAQs

The following workflow diagram outlines the logical steps for successfully dissolving and diluting O-desmethyl everolimus for experimental use.

G Troubleshooting Workflow for O-desmethyl Everolimus Solubility start Start: Technical Grade O-desmethyl everolimus (Solid) choose_solvent Step 1: Select a Primary Organic Solvent (e.g., Anhydrous DMSO, Ethanol) start->choose_solvent prepare_stock Step 2: Prepare Concentrated Stock Solution (Vortex, sonicate if needed) choose_solvent->prepare_stock check_dissolution Is the stock solution clear and fully dissolved? prepare_stock->check_dissolution prepare_working Step 3: Prepare Working Solution by Diluting Stock into Aqueous Buffer check_dissolution->prepare_working  Yes ts_solvent Troubleshoot: 1. Try a different solvent (e.g., DMF). 2. Gently warm the solution (check stability). 3. Lower the target concentration. check_dissolution->ts_solvent No check_precipitation Does precipitation occur upon dilution? prepare_working->check_precipitation success Success! Proceed with experiment. (Include vehicle control) check_precipitation->success No ts_dilution Troubleshoot: 1. Lower final concentration. 2. Add stock to vortexing buffer. 3. Ensure final organic solvent % is low (<0.5%). 4. Consider co-solvents/surfactants if permissible. check_precipitation->ts_dilution  Yes ts_solvent->prepare_stock ts_dilution->prepare_working

Caption: A logical workflow for dissolving technical grade O-desmethyl everolimus.

Q3: My compound won't dissolve in my aqueous buffer (PBS, cell culture media). What am I doing wrong?

A3: You are observing the expected behavior. Due to its high lipophilicity, O-desmethyl everolimus will not dissolve directly in aqueous solutions.[8] The correct procedure is a two-step process: first, dissolve the compound in a suitable organic solvent to create a high-concentration stock solution, and second, dilute this stock solution into your final aqueous medium.[7][10]

Q4: What is the best organic solvent for creating a stock solution, and what concentration should I aim for?

A4: The best practice is to start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol. These are effective solvents for the parent compound, everolimus, and are common in biological research.[7]

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weighing: Accurately weigh a small amount of your technical grade O-desmethyl everolimus in a suitable vial (e.g., a microcentrifuge tube or amber glass vial).

  • Solvent Addition: Add a precise volume of anhydrous DMSO or ethanol to achieve your target concentration. As a starting point, aim for a concentration of 1-10 mg/mL.

  • Aiding Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particle aggregates and enhance dissolution.

    • Gentle warming (to 37°C) can be attempted but use with caution, as the stability of O-desmethyl everolimus in solution at elevated temperatures is not well characterized.

  • Verification: Ensure the solution is completely clear with no visible particulates before proceeding. If dissolution is not achieved, you may need to lower the target concentration.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.[7][10]

SolventParent Compound (Everolimus) SolubilityRecommended Starting ConcentrationNotes
DMSO ~10 mg/mL[7][10] (Some sources report up to 100 mg/mL)1-10 mg/mL Aprotic polar solvent, excellent for many hydrophobic compounds. Ensure final concentration in media is low (<0.5%).
Ethanol ~10 mg/mL[7][10] (Some sources report up to 100 mg/mL)1-10 mg/mL Protic polar solvent, can be less cytotoxic than DMSO for some cell lines.
DMF ~20 mg/mL[7][10]1-10 mg/mL Higher toxicity profile; use only if DMSO or Ethanol fail.

Note: The significant discrepancy in reported solubility values for everolimus highlights the importance of empirical testing with your specific compound lot.

Q5: I successfully made a DMSO stock, but the compound crashed out (precipitated) when I added it to my cell culture media. How do I fix this?

A5: This is a common phenomenon called "crashing out," which occurs when a compound dissolved in a good solvent is rapidly introduced into a poor solvent (the aqueous buffer). The key is to control the dilution process carefully to maintain a metastable supersaturated solution.

Protocol 2: Preparation of Working Dilutions in Aqueous Media

  • Prepare the Buffer: Have your target volume of aqueous buffer (e.g., cell culture media, PBS) ready in a sterile tube.

  • Vortexing: While vigorously vortexing the aqueous buffer, slowly add the required volume of your organic stock solution drop-by-drop directly into the vortex. Crucially, add the stock to the buffer, not the other way around. This rapid, high-energy mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Final Solvent Concentration: Calculate the final percentage of the organic solvent in your working solution. For most cell-based assays, the final DMSO or ethanol concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Always run a parallel experiment with a "vehicle control" (media containing the same final concentration of the organic solvent without the compound) to validate your results.

  • Immediate Use: Aqueous dilutions of mTOR inhibitors are often not stable for long periods. It is highly recommended to prepare these working solutions fresh for each experiment and use them immediately.[10]

If precipitation still occurs, consider lowering the final concentration of O-desmethyl everolimus in your working solution.

Section 3: Advanced Considerations

Q6: Why does solubility seem to vary between different batches of the same technical grade product?

A6: This variability is the hallmark of working with technical grade materials and is directly linked to the points discussed in Q2.

G Factors Influencing Solubility of Technical Grade Compounds tg_compound Technical Grade O-desmethyl everolimus impurities Variable Impurity Profile (Hydrophilic/Hydrophobic impurities) tg_compound->impurities physical_form Variable Physical Form (Amorphous vs. Crystalline ratio) tg_compound->physical_form solubility Observed Solubility impurities->solubility Alters bulk properties physical_form->solubility Amorphous is more soluble

Caption: How impurities and physical form affect the final solubility.

  • Impurity Profile: One batch might contain more hydrophilic impurities, slightly increasing apparent solubility, while another may have more hydrophobic impurities, reducing it.[11]

  • Physical Form: A batch that is largely amorphous will dissolve more easily than a batch that is highly crystalline.[16] Manufacturing and storage conditions can influence this ratio.

Because of this inherent variability, it is essential to perform small-scale solubility tests on each new batch of material before committing to large-scale experiments.

Q7: Are there any other formulation strategies I can try for very difficult cases?

A7: For particularly challenging systems where standard dilution fails, and if your experimental design allows, you can explore advanced formulation techniques. These methods aim to create more stable drug-delivery systems.

  • Use of Surfactants: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 into your aqueous buffer can help create micelles that encapsulate the hydrophobic compound, preventing precipitation.[17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.

Important: The addition of any excipient like a surfactant or cyclodextrin must be validated with its own control to ensure it does not interfere with the biological system you are studying.

References

  • 19-O-Desmethyl everolimus. PubChem, National Institutes of Health. [Link]

  • Public Assessment Report Scientific discussion Everolimus CF 2.5 mg, 5 mg and 10 mg, tablets (everolimus). (2018). Geneesmiddeleninformatiebank. [Link]

  • Cas 159351-69-6,Everolimus. LookChem. [Link]

  • Public Assessment Report Scientific discussion Everolimus Mylan 2.5 mg, 5 mg and 10 mg, tablets (everolimus). (2018). CBG-Meb. [Link]

  • 19-O-DESMETHYL EVEROLIMUS. precisionFDA. [Link]

  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. ResearchGate. [Link]

  • Effects of Impurities in Pharmaceuticals. (2020). Veeprho. [Link]

  • What happens if Impurities are Increased in Pharmaceuticals. (2025). YouTube. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • USP-NF Everolimus. (2025). USP-NF. [Link]

  • Recent Advances and Challenges of mTOR Inhibitors Use in the Treatment of Patients with Tuberous Sclerosis Complex. PMC, National Institutes of Health. [Link]

  • Updates of mTOR inhibitors. PMC, National Institutes of Health. [Link]

  • Solving solubility issues in modern APIs. (2018). TAPI. [Link]

  • Why does the amorphous form of drug have better bioavailability than crystalline counterparts? (2014). ResearchGate. [Link]

  • O-Desmethyl Everolimus - CAS - 745779-75-3. Axios Research. [Link]

  • Direct Measurement of Amorphous Solubility. PMC, National Institutes of Health. [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PMC, National Institutes of Health. [Link]

  • Why amorphous is more soluble than crystalline drugs? (2017). Quora. [Link]

  • Solid- crystalline, Amorphous and Polymorphism. Pharmaguideline. [Link]

  • Impurity C. Pharmaffiliates. [Link]

  • Overview of Research into mTOR Inhibitors. PMC, National Institutes of Health. [Link]

  • Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. (2018). Tablets & Capsules. [Link]

  • Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. (2024). ACS Pharmacology & Translational Science. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]

  • CAS No : 745779-75-3 | Product Name : Desmethyl Everolimus. Pharmaffiliates. [Link]

  • EVEROLIMUS. precisionFDA. [Link]

Sources

Optimization

reducing baseline noise in O-desmethyl everolimus mass spectra

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that a stable, low-noise baseline is the foundation of high-quality quantitative mass spectrometry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that a stable, low-noise baseline is the foundation of high-quality quantitative mass spectrometry. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions specifically tailored to the analysis of O-desmethyl everolimus, a critical metabolite in therapeutic drug monitoring.

Our approach is systematic, starting from the most common and easily resolved issues and progressing to more complex hardware and method-related challenges. We will not only describe the steps to take but also explain the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Systematic Troubleshooting Guide: Reducing Baseline Noise

High baseline noise can obscure low-level analytes, degrade signal-to-noise ratios (S/N), and ultimately compromise the accuracy and precision of your quantitative results.[1][2] This guide presents a logical workflow to identify and eliminate the source of the noise.

Step 1: Characterize the Noise & Perform Initial Checks

Before making any changes, it's crucial to understand the nature of the problem. Observe the baseline in a blank injection (mobile phase only).

  • Is the noise random or periodic? Periodic noise, often appearing as regular pulsations, typically points to the LC pump or degasser.[3][4] Random, "fuzzy" noise is more often associated with the detector, ion source contamination, or mobile phase issues.[5]

  • Is there drift? A steadily rising or falling baseline can indicate issues with column equilibration, temperature fluctuations, or a contaminated mobile phase being eluted during a gradient.[5]

  • Run a blank injection. Injecting a clean solvent blank helps determine if the noise is inherent to the system (LC-MS) or related to the sample (carryover, matrix). A noisy blank strongly suggests a system-level problem.[6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Fig. 1: Initial Noise Assessment Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Fig. 1: Initial Noise Assessment Workflow"

Noise CharacteristicPotential Root Cause(s)Recommended First Action
Periodic/Pulsing Faulty pump check valve, insufficient mobile phase degassing, pump seal failure.[4]Purge and prime all LC lines. Check degasser status.
Random/Fuzzy Contaminated mobile phase, dirty ion source, aging detector, electronic noise.[5][6]Prepare fresh mobile phase. Inspect the ESI source.
Drifting Incomplete column equilibration, mobile phase contamination, temperature fluctuations, column bleed.[5]Allow for longer column equilibration. Check solvent purity.
Spikes Air bubbles in the system, particulate contamination, worn injector components.[3][7]Degas mobile phase thoroughly. Check inline filters.
Step 2: Scrutinize the Mobile Phase & Solvents

The mobile phase is the most common source of baseline noise.[4][8] Since it continuously flows into the mass spectrometer, any impurities are constantly introduced, raising the noise floor.

  • Q: Are you using high-purity, LC-MS grade solvents?

    • Why it matters: Lower-grade solvents (e.g., HPLC grade) can contain non-volatile impurities and plasticizers that build up in the system and ion source, causing high background noise.[4][6] Water is a frequent source of contamination; always use freshly opened, LC-MS grade water.

    • Action: Discard old solvents. Prepare fresh mobile phase using exclusively LC-MS grade reagents from reputable suppliers.

  • Q: Are your mobile phase additives (e.g., ammonium formate, formic acid) fresh and high-purity?

    • Why it matters: Additives are essential for good chromatography and for forming the desired adduct ion of everolimus and its metabolites (typically [M+NH₄]⁺ or [M+Na]⁺).[9][10][11] However, they can also be a source of contamination or support microbial growth, increasing noise.[2][6]

    • Action: Use high-purity (≥99%) additives. Prepare buffer solutions fresh and filter them if necessary. Do not store aqueous/buffered mobile phases for extended periods.

  • Q: Is your mobile phase thoroughly degassed?

    • Why it matters: Dissolved gases can form microbubbles that cause pressure fluctuations and baseline noise as they pass through the detector flow cell.[1][4] While most modern LCs have online degassers, their efficiency can decrease over time.

    • Action: Ensure the online degasser is functioning correctly (check for error lights, vacuum level). If noise persists, consider offline degassing by sonication or helium sparging.

Step 3: Address Sample Preparation and Matrix Effects

For bioanalytical samples (whole blood, plasma), endogenous components like phospholipids and proteins are a primary cause of noise through a phenomenon known as the "matrix effect".[12][13]

  • What is the Matrix Effect? The matrix effect is the alteration (usually suppression, but sometimes enhancement) of analyte ionization due to co-eluting compounds from the biological sample.[12][14] These interferences compete with your target analyte (O-desmethyl everolimus) for ionization in the ESI source, which can reduce sensitivity and increase baseline noise.[13][15] Phospholipids are a major cause of ion suppression in plasma samples.[13]

  • Q: Is your sample cleanup sufficient?

    • Why it matters: An effective sample preparation strategy is the best defense against matrix effects. The goal is to remove as many interfering compounds as possible while efficiently recovering the analyte.[13]

    • Action: A simple protein precipitation is often sufficient for everolimus and its metabolites.[9][16] If noise and suppression persist, a more rigorous technique like solid-phase extraction (SPE) may be required.

This protocol is a robust starting point for extracting O-desmethyl everolimus from whole blood, designed to maximize analyte recovery while minimizing matrix components.[9][16]

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of your whole blood sample (calibrator, QC, or unknown).

  • Add Internal Standard: Add your internal standard (ideally a stable isotope-labeled version like Everolimus-d4) in a small volume of organic solvent.[9][17]

  • Precipitate: Add 400-500 µL of a cold precipitation solution. A common solution is acetonitrile containing 0.1M zinc sulfate, or simply cold methanol.[9][16] The addition of methanol can improve the miscibility of the aqueous and organic phases.[9]

  • Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein denaturation and extraction of the analyte into the solvent.

  • Incubate/Centrifuge: For enhanced precipitation, incubate the samples at a low temperature (e.g., -20°C) for 15-20 minutes.[18] Centrifuge at high speed (>13,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

  • Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system. Avoid disturbing the protein pellet.

dot graph TD { graph [fontname="Arial", fontsize=12, label="Fig. 2: Protein Precipitation Workflow", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption: "Fig. 2: Protein Precipitation Workflow"

Step 4: Clean the Ion Source & MS Interface

The Electrospray Ionization (ESI) source is the gateway to your mass spectrometer. It is constantly exposed to non-volatile salts, matrix components, and mobile phase impurities, which can accumulate on critical surfaces.

  • Why it matters: A contaminated ion source is a very common cause of reduced sensitivity and increased baseline noise.[6][19] Buildup on the sampling cone, capillary, and lenses can disrupt the electric fields necessary for efficient ion generation and transmission, leading to erratic signals.[14][20]

  • Action: Perform regular cleaning of the ion source. The frequency depends on sample throughput and cleanliness, but a weekly or bi-weekly cleaning is a good practice for bioanalytical labs.

Disclaimer: Always follow your specific instrument manufacturer's guidelines for maintenance. Power down the instrument and allow components to cool before handling.[20][21]

  • Disassembly: Carefully remove the ESI probe/capillary and the outer source components (e.g., sampling cone, skimmer, ion transfer tube) as per the manufacturer's instructions. Keep track of all parts and their orientation.[20][22]

  • Solvent Wash: Submerge the metal components in a beaker containing LC-MS grade methanol or isopropanol.[21]

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 10-15 minutes. This helps dislodge stubborn, non-volatile residues.[21][22]

  • Rinse: After sonication, perform sequential rinses. A common sequence is Isopropanol -> Water -> Methanol. This ensures that salts (soluble in water) and organic residues (soluble in alcohols) are both removed.[21]

  • Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas. Ensure no solvent remains, as this can cause initial contamination upon reinstallation.

  • Reassembly: Reassemble the source, wearing powder-free gloves to avoid re-contaminating the clean parts with skin oils.[22]

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy even when I'm just flowing mobile phase. What's the most likely cause?

This points directly to a system-level issue, not your sample. The most common culprits are, in order:

  • Contaminated Mobile Phase: Old solvents, low-grade reagents, or microbial growth are the top suspects.[4] Prepare everything fresh with LC-MS grade materials.

  • Dirty Ion Source: Even with clean solvents, residues from previous analyses can leach into the source, causing a high background. A source cleaning is often the solution.[6]

  • Failing LC Components: A faulty pump check valve or an inefficient online degasser can introduce periodic noise.[4]

Q2: How do mobile phase additives like ammonium formate help in the analysis of O-desmethyl everolimus?

O-desmethyl everolimus, like its parent drug everolimus, has a low ionization efficiency.[11] In positive electrospray ionization (ESI+), it doesn't readily form a protonated molecule [M+H]⁺. Instead, it preferentially forms adducts with cations present in the mobile phase.

Ammonium formate serves as an excellent source of ammonium ions (NH₄⁺), promoting the formation of the highly stable and abundant [M+NH₄]⁺ adduct ion.[9][10][23] This significantly enhances the signal intensity and provides a consistent ion for MS/MS fragmentation, improving sensitivity and reproducibility. Using a high-purity additive at a low concentration (e.g., 2-10 mM) is key to getting this benefit without increasing baseline noise.[17][24]

Q3: I've cleaned my source and used fresh solvents, but my blank injections after a patient sample are still noisy and show a small peak. What's happening?

This is a classic case of carryover . O-desmethyl everolimus, being a large and somewhat hydrophobic molecule, can adsorb to surfaces within the analytical system, including the autosampler needle, injection valve, and the head of the analytical column.[25] When you inject your blank, a small amount of the analyte from the previous injection desorbs and is detected.

To resolve this, you need a more aggressive autosampler wash routine. Instead of just washing with the mobile phase, use a wash solution with a higher percentage of strong organic solvent (e.g., 90:10 Acetonitrile:Isopropanol) to effectively strip the adsorbed analyte from the system between injections.

Q4: What are some typical starting LC-MS/MS parameters for O-desmethyl everolimus?

While every instrument requires optimization, the parameters for O-desmethyl everolimus will be very similar to those for everolimus. The table below provides a validated starting point based on established methods for the parent drug.[9][10][17][26]

ParameterTypical SettingRationale
LC Column C18 or Polar-modified C18, <3 µm particle sizeProvides good reversed-phase retention for this class of molecules.[9][17]
Mobile Phase A Water with 2-10 mM Ammonium Formate + 0.1% Formic AcidProvides the NH₄⁺ ions for adduct formation and acid for good peak shape.[9][17]
Mobile Phase B Methanol or Acetonitrile with 2-10 mM Ammonium Formate + 0.1% Formic AcidElutes the analyte from the C18 column.
Ionization Mode Positive Electrospray Ionization (ESI+)Necessary for forming the positive adduct ions.[17]
Precursor Ion (Q1) m/z of [M+NH₄]⁺ or [M+Na]⁺ for O-desmethyl everolimusThese adducts provide the best sensitivity.[11] The exact m/z will be slightly different from everolimus due to the demethylation.
Product Ion (Q3) A stable, high-intensity fragment ion specific to the moleculeRequires optimization via infusion, but will be similar to the fragmentation pattern of everolimus.[11][27]
Internal Standard Stable Isotope-Labeled (e.g., Everolimus-d4)Co-elutes and has nearly identical chemical properties, providing the best correction for matrix effects and variability.[17]
Source Temp / Gas 350-500 °C / High FlowEnsures efficient desolvation of the ESI droplets to release gas-phase ions.[26]
Cone/Declustering Voltage 20-50 VOptimized to transfer ions into the mass analyzer while preventing excessive in-source fragmentation.[26][28]

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). Google Cloud.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Importance of matrix effects in LC–MS/MS bioanalysis. Ovid.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. (2025).
  • Shimadzu Baseline Disturbance. (2025). Shimadzu.
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  • Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Compar
  • How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. (2024). Shimadzu via YouTube.
  • Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup | Request PDF.
  • How to clean the Focus Electrodes for an ESI and DUIS Unit on a LCMS-8060NX. (2024). Shimadzu via YouTube.
  • Quantification of Sirolimus and Everolimus in Whole Blood by a Rapid LC-MS/MS Method for Therapeutic Drug Monitoring. MSACL.
  • A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood. PubMed.
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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: O-desmethyl everolimus vs. Everolimus mTOR Binding Affinity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Everolimus (RAD001) is a highly potent, orally active macrolide derivative of sirolimus, functioning as a mammalia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Everolimus (RAD001) is a highly potent, orally active macrolide derivative of sirolimus, functioning as a mammalian target of rapamycin (mTOR) inhibitor. It is widely utilized in oncology and solid organ transplantation. During hepatic metabolism by cytochrome P450 3A4 (CYP3A4), everolimus is converted into several metabolites, predominantly hydroxylated and demethylated variants such as 16-O-desmethyl everolimus , 19-O-desmethyl everolimus , and 39-O-desmethyl everolimus [1],[2].

As a Senior Application Scientist, a frequent challenge I encounter in assay development and therapeutic drug monitoring (TDM) is distinguishing the active parent drug from its structurally similar metabolites. This guide objectively compares the binding affinity, functional cellular activity, and structural causality of everolimus versus its O-desmethyl metabolites.

Mechanistic Causality of mTOR Inhibition

Everolimus does not inhibit the mTOR kinase active site directly. Instead, it acts as an allosteric inhibitor by first binding to the intracellular immunophilin FK506-binding protein 12 (FKBP12) . This drug-protein complex subsequently docks into the FKBP-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1), physically occluding the recruitment of downstream substrates like S6K1 and 4E-BP1[3].

Everolimus exhibits a highly specific binding affinity for the isolated FKBP12-mTOR complex, with an IC50 of approximately 5 to 6 nM[4]. Interestingly, due to its C(40) 2-hydroxyethyl group, the binding of everolimus to FKBP12 is about 3-fold weaker than that of sirolimus, yet it maintains robust clinical efficacy[1].

Why does demethylation cause a loss of affinity? The macrolide ring of everolimus must insert into a precise, highly hydrophobic pocket formed by FKBP12 and the FRB domain. The methoxy groups (e.g., at the C16 or C39 positions) provide essential van der Waals interactions. When CYP3A4 demethylates the drug to form O-desmethyl everolimus, a polar hydroxyl group is exposed. Introducing a polar hydrogen bond donor into a strictly hydrophobic microenvironment creates a severe electrostatic and steric mismatch. Consequently, the ternary complex is destabilized, and O-desmethyl everolimus loses its ability to allosterically inhibit mTORC1.

mTOR_Pathway E Everolimus (Active) F FKBP12 Protein E->F High Affinity OD O-desmethyl everolimus (Inactive) OD->F Weak Affinity C Ternary Complex F->C Forms M mTORC1 (FRB Domain) C->M Allosteric Inhibition D S6K1 / 4E-BP1 Translation M->D Blocked

Mechanistic pathway of mTORC1 inhibition by Everolimus versus O-desmethyl everolimus via FKBP12.

Quantitative Data Comparison

To objectively evaluate the performance of everolimus against its metabolites, the table below summarizes their binding and functional data. We also include ATG181 , a unique phosphocholine ester metabolite of everolimus, to illustrate a critical pharmacological principle: high FKBP12 affinity does not automatically translate to functional mTORC1 inhibition[5].

CompoundFKBP12 Binding AffinityCellular Activity (MLR Assay)Clinical Status
Everolimus (Parent) High (IC50 ~ 5-6 nM)[4]100% (Baseline)Active API
O-desmethyl everolimus Weak< 1% (~100x less active)[6]Inactive Metabolite
ATG181 (Phosphocholine ester) Very High (2-3x > Parent)[5]< 1% (~100-300x less active)[7]Inactive Metabolite
Sirolimus (Reference) Very High (~3x > Everolimus)[1]~ 100%Active API

Data Interpretation: The main demethylated metabolites are approximately two orders of magnitude less active than everolimus in functional cellular assays[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility in your own laboratory, the following protocols describe the gold-standard methods for evaluating the binding affinity and functional activity of these macrolides.

Protocol 1: TR-FRET Assay for FKBP12-mTOR Binding Affinity

Purpose: To quantify the biochemical binding affinity (IC50) of everolimus and O-desmethyl everolimus to the FKBP12-mTOR complex. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence, providing the high signal-to-noise ratio essential for detecting low-nanomolar interactions. The assay relies on the drug acting as a molecular bridge. If O-desmethyl everolimus fails to bridge FKBP12 and mTOR effectively, the FRET signal will be proportionally lower.

  • Reagent Preparation: Prepare recombinant His-tagged FKBP12 and GST-tagged mTOR FRB domain in an assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Compound Titration: Perform a 12-point serial dilution (3-fold) of everolimus and O-desmethyl everolimus (starting at 10 µM) in DMSO.

  • Complex Formation: In a 384-well microplate, combine 5 nM His-FKBP12, 10 nM GST-mTOR FRB, and the compound dilutions. Incubate for 30 minutes at room temperature to allow the ternary complex to reach equilibrium.

  • Fluorophore Addition: Add Europium (Eu)-labeled anti-His antibody (donor) and Allophycocyanin (APC)-labeled anti-GST antibody (acceptor).

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot against the log[compound] to determine the IC50. O-desmethyl everolimus will show a severely right-shifted curve, validating its reduced affinity.

Protocol 2: Mixed Lymphocyte Reaction (MLR) Cellular Assay

Purpose: To assess the physiological immunosuppressive activity of the compounds. Causality: Biochemical binding must be validated in a cellular context. The MLR assay measures T-cell proliferation in response to alloantigens—a process strictly dependent on functional mTORC1 signaling.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two genetically distinct human donors using density gradient centrifugation.

  • Responder/Stimulator Setup: Inactivate one donor's PBMCs (Stimulators) using mitomycin C or irradiation. Leave the other donor's PBMCs active (Responders).

  • Co-culture & Treatment: Plate Responders and Stimulators at a 1:1 ratio in 96-well plates. Add everolimus or O-desmethyl everolimus at varying concentrations (0.1 nM to 1000 nM).

  • Incubation: Incubate for 5 days at 37°C in a 5% CO2 humidified incubator.

  • Proliferation Readout: Pulse the cells with [3H]-thymidine or BrdU for the final 18 hours. Harvest the cells and measure DNA incorporation using a scintillation counter or colorimetric reader.

  • Validation: Everolimus will potently inhibit proliferation, while O-desmethyl everolimus will show ~100-fold less activity, confirming its status as an inactive metabolite[6].

Analytical & Clinical Implications

The profound difference in mTOR binding affinity between everolimus and O-desmethyl everolimus is highly relevant for Therapeutic Drug Monitoring (TDM). Because the desmethyl metabolites are essentially inactive, analytical assays must specifically quantify the parent drug without interference.

While some modern immunoassays show low cross-reactivity with purified everolimus metabolites (e.g., 39-O-desmethyl everolimus)[2], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard. LC-MS/MS physically separates the active parent drug from its structurally similar but biologically inactive desmethyl metabolites, preventing the overestimation of the patient's actual immunosuppressive coverage.

References

  • National Institutes of Health (NIH). "Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals".
  • National Institutes of Health (NIH). "Everolimus and Sirolimus in Transplantation-Related but Different".
  • European Medicines Agency (EMA). "Assessment report - Afinitor (everolimus)".
  • National Institutes of Health (NIH). "The macrolide everolimus forms an unusual metabolite in animals and humans: identification of a phosphocholine ester".
  • ResearchGate. "Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus".
  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for everolimus".

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Comparative

A Guide to the Structural Comparison of O-desmethyl Everolimus and Sirolimus for Researchers

This guide provides an in-depth structural and functional comparison between the foundational mTOR inhibitor, sirolimus (also known as rapamycin), and O-desmethyl everolimus, a key metabolite of the sirolimus analog, eve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural and functional comparison between the foundational mTOR inhibitor, sirolimus (also known as rapamycin), and O-desmethyl everolimus, a key metabolite of the sirolimus analog, everolimus. Designed for researchers in drug development and medicinal chemistry, this document elucidates the subtle yet significant molecular differences that influence their physicochemical properties and biological activity. We will explore their core structures, their interaction with the PI3K/AKT/mTOR signaling pathway, and provide validated experimental protocols for their independent characterization and comparison.

Introduction: A Tale of Two Rapalogs

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, was the first-in-class inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase regulating cell growth, proliferation, and survival.[1][2] Its potent immunosuppressive and anti-proliferative properties established it as a cornerstone therapeutic for preventing organ transplant rejection and as a research tool for dissecting cellular signaling.[2][3]

Everolimus was developed as a derivative of sirolimus, created by substituting a 2-hydroxyethyl chain at position 40 of the sirolimus molecule.[4][5][6] This modification was intended to improve its pharmacokinetic profile, particularly its oral bioavailability.[6][7] O-desmethyl everolimus is a primary metabolite or impurity of everolimus, differing from its parent compound by the removal of a methyl group.[8] Understanding the structural nuances between sirolimus and this everolimus metabolite is critical for interpreting pharmacokinetic data, assessing off-target effects, and designing next-generation mTOR inhibitors.

Core Structural Analysis

The fundamental difference between sirolimus and O-desmethyl everolimus lies in two specific modifications on the core rapamycin macrocycle.

  • Sirolimus: Possesses a hydroxyl group (-OH) at the C40 position on the cyclohexyl moiety and two critical methoxy groups (-OCH₃) at positions C19 and C30.[9]

  • Everolimus (Parent Compound): The C40 hydroxyl group of sirolimus is etherified to form a 40-O-(2-hydroxyethyl) group (-O-CH₂-CH₂-OH).[5] This is the defining feature of everolimus.

  • O-desmethyl Everolimus: This molecule retains the 40-O-(2-hydroxyethyl) group of everolimus but has one of the methoxy groups on the macrocycle replaced by a hydroxyl group (-OH). While several isomers can exist, a common variant is demethylated at the C30 position (30-O-desmethyl everolimus).[8]

This seemingly minor demethylation, coupled with the hydroxyethyl side chain, alters the molecule's polarity, hydrogen bonding potential, and metabolic stability.

G cluster_sirolimus Sirolimus Core Structure cluster_odesmethyl O-desmethyl Everolimus Structure sirolimus Rapamycin Macrocycle s_c40 C40: -OH (Hydroxyl) sirolimus->s_c40  Position 40 s_c30 C30: -OCH₃ (Methoxy) sirolimus->s_c30  Position 30 odesmethyl Rapamycin Macrocycle o_c40 C40: -O-(CH₂)₂-OH (Hydroxyethyl Ether) odesmethyl->o_c40  Position 40 o_c30 C30: -OH (Hydroxyl - Demethylated) odesmethyl->o_c30  Position 30

Caption: Key structural differences at positions C40 and C30.

Comparative Physicochemical Properties

The structural modifications directly impact the physicochemical properties of the molecules, which in turn affect their solubility, bioavailability, and metabolic fate.

PropertySirolimusO-desmethyl EverolimusSource(s)
Molecular Formula C₅₁H₇₉NO₁₃C₅₂H₈₁NO₁₄[9][10]
Molecular Weight 914.2 g/mol 944.2 g/mol [9][11]
Aqueous Solubility Poor (~2.6 µg/mL)Data not widely published, but expected to be slightly more polar than everolimus due to the additional hydroxyl group.[12][13][14]
Organic Solvent Solubility Soluble in DMSO, ethanol, acetone, chloroform.Soluble in chloroform and methanol.[14][15][16]
Key Structural Features C40-OH, C30-OCH₃C40-O-(CH₂)₂-OH, C30-OH[8][9]

Mechanism of Action: The mTOR Signaling Pathway

Both sirolimus and O-desmethyl everolimus function as mTOR inhibitors. Their mechanism is not through direct competition at the kinase active site but via an allosteric mechanism.

  • FKBP12 Binding: The drug first enters the cell and forms a high-affinity complex with the intracellular protein FK506-Binding Protein 12 (FKBP12).[1][2]

  • mTORC1 Inhibition: This drug-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1).[17][18]

  • Signal Blockade: This binding event allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[19][20]

  • Cellular Response: The blockade of this signaling cascade leads to the inhibition of protein synthesis, cell growth, and proliferation.[21][22]

The subtle structural differences between the compounds may influence their binding affinity for FKBP12 or the stability of the subsequent complex with mTORC1, potentially leading to variations in potency.

mTOR_Pathway cluster_inhibition Inhibition Mechanism GF Growth Factors, Nutrients Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates Proliferation Protein Synthesis, Cell Growth, Proliferation S6K->Proliferation E4BP1->Proliferation Inhibits (when active) Drug Sirolimus or O-desmethyl Everolimus FKBP12 FKBP12 Complex Drug-FKBP12 Complex Complex->mTORC1 Allosteric Inhibition

Caption: The mTOR signaling pathway and the mechanism of inhibition.

Experimental Guide for Structural Comparison

To empirically validate and explore the structural differences between O-desmethyl everolimus and sirolimus, a multi-technique approach is essential. This section provides self-validating protocols for key analytical methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Acquire Sirolimus & O-desmethyl Everolimus Samples Dissolve Dissolve in appropriate solvents (e.g., DMSO, CDCl₃) Sample->Dissolve LCMS LC-MS/MS Analysis Dissolve->LCMS NMR NMR Spectroscopy Dissolve->NMR XRAY X-ray Crystallography (Optional, if crystals form) Dissolve->XRAY MS_Data Confirm MW Analyze Fragmentation LCMS->MS_Data NMR_Data Assign ¹H & ¹³C Spectra Confirm Connectivity (2D NMR) NMR->NMR_Data XRAY_Data Solve 3D Crystal Structure XRAY->XRAY_Data Conclusion Synthesize Data to Confirm Structural Differences MS_Data->Conclusion NMR_Data->Conclusion XRAY_Data->Conclusion

Caption: A generalized workflow for structural comparison.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and identify structural motifs through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each compound in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Chromatography: Inject 5 µL of each sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 150-1500 to determine the accurate mass of the protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

    • Tandem MS (MS/MS): Perform data-dependent fragmentation on the most abundant parent ions. Analyze the fragmentation patterns.

  • Data Analysis & Validation:

    • Mass Accuracy: The measured mass of the parent ion for each compound should be within 5 ppm of its calculated theoretical mass.

    • Fragmentation: Compare the MS/MS spectra. The loss of the hydroxyethyl group from the C40 position will be a characteristic fragment for O-desmethyl everolimus. Differences in fragments originating from the C30 position will confirm the demethylation.[23][24]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously determine the chemical structure and connectivity of atoms.[25]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of each compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Use a high-field NMR spectrometer (≥500 MHz recommended).[26]

    • ¹H NMR: Acquire a standard proton spectrum. The absence of a methoxy singlet (~3.3-3.5 ppm) and the potential appearance of a new hydroxyl proton signal in the O-desmethyl everolimus spectrum compared to everolimus (and sirolimus) is a key indicator.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Look for the absence of a methoxy carbon signal (~55-60 ppm) and a shift in the signal for the attached aromatic carbon (C30) in O-desmethyl everolimus.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for validation.

      • COSY: Establishes proton-proton coupling networks.

      • HSQC: Correlates protons directly to their attached carbons.

      • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment will definitively confirm the position of the remaining methoxy groups and the new hydroxyl group by correlating nearby protons to the carbon at C30.

  • Data Analysis & Validation: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, providing definitive proof of the molecular structure and the exact site of demethylation.[27][28]

Protocol 3: X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Methodology:

  • Crystallization Screening: This is the most critical and often challenging step.[29] Screen a wide range of conditions (solvents, precipitants, temperatures) using techniques like vapor diffusion (hanging or sitting drop) to obtain single, diffraction-quality crystals of each compound.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source for high-intensity flux. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using direct methods or molecular replacement if a similar structure exists.

    • Build an initial model of the molecule into the resulting electron density map.

    • Refine the model against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis & Validation: A successfully solved crystal structure provides the highest resolution view of the molecule, confirming bond lengths, bond angles, and the absolute stereochemistry.[30] This would unequivocally validate the position of the hydroxyethyl and hydroxyl groups.

Conclusion

While O-desmethyl everolimus and sirolimus share the same rapamycin macrocyclic core and fundamental mechanism of action, their structural differences are significant. Sirolimus is defined by a hydroxyl group at C40, whereas O-desmethyl everolimus features a 40-O-(2-hydroxyethyl) ether and has a hydroxyl group at C30 in place of a methoxy group. These modifications alter the molecule's physicochemical properties, which can impact its pharmacological profile. For researchers, a rigorous analytical approach combining mass spectrometry, NMR spectroscopy, and potentially X-ray crystallography is essential for the unambiguous characterization and comparison of these and other macrolide structures.

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Validation

A Senior Application Scientist's Guide to Comparing the Immunosuppressive Properties of Everolimus and Its Derivatives

Introduction: Beyond Sirolimus – The Rationale for Everolimus and its Analogs In the landscape of immunosuppressive therapy, particularly in organ transplantation, the mammalian target of rapamycin (mTOR) inhibitors repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Sirolimus – The Rationale for Everolimus and its Analogs

In the landscape of immunosuppressive therapy, particularly in organ transplantation, the mammalian target of rapamycin (mTOR) inhibitors represent a cornerstone class of drugs.[1][2] Sirolimus (also known as rapamycin), a macrolide produced by the bacterium Streptomyces hygroscopicus, was the progenitor of this class.[1] Its potent antiproliferative effects, which curb the clonal expansion of T-lymphocytes, were a significant advancement in preventing allograft rejection.[1][3] However, the pharmaceutical properties of sirolimus, such as its poor water solubility, spurred the development of derivatives designed to offer improved pharmacokinetic profiles and potentially altered biological activities.

Everolimus (RAD001) is the most prominent of these derivatives. It is the 40-O-(2-hydroxyethyl) derivative of sirolimus, a modification that enhances its solubility.[4][5][6] Like its parent compound, everolimus exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP-12.[7] This drug-protein complex then binds to and inhibits mTOR, specifically the mTOR Complex 1 (mTORC1).[3][7] This inhibition is critical as mTORC1 is a central kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[8] By blocking this pathway, everolimus effectively halts the cell cycle progression of immune cells, thereby preventing an immune response against a transplanted organ.[7]

This guide provides a framework for researchers and drug development professionals to compare the immunosuppressive properties of everolimus and its derivatives or related analogs. We will delve into the core mechanistic pathway, present detailed protocols for key comparative in vitro assays, and discuss the interpretation of experimental data.

The mTOR Signaling Pathway: The Core Target

Understanding the mechanism of action is fundamental to designing experiments for comparing mTOR inhibitors. The immunosuppressive effect of everolimus is primarily mediated through the inhibition of T-cell proliferation, which is highly dependent on the mTORC1 signaling pathway.

Upon T-cell receptor (TCR) and co-stimulatory signal engagement (e.g., CD28), intracellular signaling cascades, prominently the PI3K-Akt pathway, are activated.[9] Akt, a serine/threonine kinase, phosphorylates and inactivates the tuberous sclerosis complex (TSC), which is a negative regulator of the small GTPase Rheb.[10] Active, GTP-bound Rheb directly binds to and activates mTORC1.[9] Activated mTORC1 then phosphorylates its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis, lipid synthesis, and metabolic reprogramming necessary for cell growth and division.[8]

Everolimus, complexed with FKBP-12, intervenes by directly binding to the FKBP12-rapamycin binding (FRB) domain of mTOR, preventing it from signaling to its downstream effectors.[11][12] This blockade is the primary mechanism of its immunosuppressive action.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates TCR_CD28 TCR / CD28 TCR_CD28->PI3K Activates AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 (Inhibitor) AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1_4EBP1 p70S6K & 4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylates Proliferation Protein Synthesis, Cell Growth, Proliferation S6K1_4EBP1->Proliferation Promotes Everolimus_FKBP12 Everolimus-FKBP12 Complex Everolimus_FKBP12->mTORC1 Inhibits

Caption: The mTORC1 signaling pathway and the inhibitory action of the Everolimus-FKBP12 complex.

Comparative In Vitro Analysis: Core Experimental Protocols

To objectively compare the immunosuppressive potency of everolimus and its derivatives, a series of well-controlled in vitro assays are essential. The primary readout for these assays is the inhibition of T-lymphocyte proliferation. We will focus on two gold-standard methods: the Mixed Lymphocyte Reaction (MLR) and the Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay.

The One-Way Mixed Lymphocyte Reaction (MLR)

The MLR is a foundational assay that measures the proliferative response of T-cells from one donor (the "responder") to allogeneic leukocytes from another donor (the "stimulator").[13] It mimics the initial phase of allograft rejection in vitro. By treating the stimulator cells to prevent their proliferation, we can ensure that any measured proliferation is solely from the responder T-cell population.[14]

Protocol: One-Way MLR with [³H]-Thymidine Incorporation

Causality: This protocol quantifies cell proliferation by measuring the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into the DNA of dividing cells. The amount of radioactivity is directly proportional to the level of cell proliferation. The addition of immunosuppressive agents allows for the determination of their dose-dependent inhibitory effect.

Step-by-Step Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Hypaque density gradient centrifugation.[15]

  • Stimulator Cell Inactivation: Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL) or gamma irradiation (~30 Gy) to arrest their proliferation.[14] Wash the cells extensively (at least 3 times) to remove any residual Mitomycin C.

  • Cell Plating: Plate the responder PBMCs at a concentration of 1 x 10⁵ cells/well in a 96-well round-bottom plate. Add the inactivated stimulator cells at the same concentration (1:1 ratio).

  • Drug Addition: Prepare serial dilutions of everolimus and its derivative(s) in complete RPMI-1640 medium. Add these dilutions to the appropriate wells at the start of the culture. Include a "vehicle control" (e.g., DMSO) and a "no stimulation" control (responder cells only).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator. This duration allows for multiple rounds of T-cell division.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-20 hours.[15]

  • Harvesting and Measurement: Harvest the cellular DNA onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the drug concentration that causes a 50% reduction in the proliferative response compared to the vehicle control.

Flow Cytometry-Based CFSE Proliferation Assay

The CFSE assay is a powerful, modern alternative that provides more detailed information than radiometric methods.[16] CFSE is a fluorescent dye that covalently binds to intracellular proteins. When a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.[16] This allows for the precise tracking of cell divisions by flow cytometry.

Causality: This method allows for the visualization and quantification of individual cell division cycles. It is more sensitive than bulk proliferation assays and can be combined with antibody staining to identify the specific cell subsets that are proliferating (e.g., CD4+ vs. CD8+ T-cells).

CFSE_Workflow cluster_prep Preparation cluster_culture Cell Culture (5-7 Days) cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs (Ficoll Gradient) CFSE_Labeling 2. Label Responder Cells with CFSE Dye PBMC_Isolation->CFSE_Labeling Plating 3. Plate Cells with Stimulators (e.g., anti-CD3/CD28 or allogeneic cells) CFSE_Labeling->Plating Drug_Addition 4. Add Everolimus Derivatives (Serial Dilutions) Plating->Drug_Addition Staining 5. Stain with Surface Antibodies (CD4, CD8) Plating->Staining Incubate FCM 6. Acquire on Flow Cytometer Staining->FCM Data_Analysis 7. Analyze Proliferation (Dye Dilution Peaks) FCM->Data_Analysis

Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.

Step-by-Step Methodology:

  • Cell Isolation: Isolate responder PBMCs as described for the MLR.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE dye to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. The optimal concentration should be titrated for each new batch of dye to ensure bright staining with minimal toxicity.

  • Quenching: Stop the labeling reaction by adding 5 volumes of cold complete media containing fetal bovine serum (FBS). The proteins in the serum will bind any unbound dye. Incubate for 5 minutes on ice.

  • Culture Setup: Wash the cells and resuspend them in complete medium. Plate the CFSE-labeled cells (1-2 x 10⁵ cells/well) and stimulate them. Stimulation can be achieved with allogeneic stimulator cells (as in the MLR) or with mitogens like phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Drug Addition and Incubation: Add serial dilutions of the test compounds and incubate for 5-7 days.

  • Antibody Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Analyze the CFSE fluorescence within the gated T-cell populations (e.g., CD3+CD4+).

  • Data Analysis: Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.[13] Quantify the percentage of divided cells or use proliferation modeling software to calculate metrics like the division index. Calculate the IC₅₀ for each compound based on the reduction in the percentage of divided cells.

Data Interpretation and Comparative Analysis

The primary output for comparing everolimus and its derivatives will be their respective IC₅₀ values. A lower IC₅₀ value indicates greater potency in inhibiting T-cell proliferation.

Table 1: Hypothetical Comparative Data for Everolimus and a Novel Derivative

CompoundAssay TypeTarget PopulationIC₅₀ (nM)Relative Potency (vs. Everolimus)
Everolimus MLR ([³H])Bulk PBMCs1.5 ± 0.31.0
Derivative X MLR ([³H])Bulk PBMCs0.8 ± 0.21.9x
Everolimus CFSE AssayCD4+ T-Cells1.2 ± 0.21.0
Derivative X CFSE AssayCD4+ T-Cells0.7 ± 0.11.7x
Everolimus CFSE AssayCD8+ T-Cells1.9 ± 0.41.0
Derivative X CFSE AssayCD8+ T-Cells1.1 ± 0.31.7x

Data are presented as mean ± standard deviation from three independent experiments. The IC₅₀ values represent the concentration of the drug required to inhibit 50% of the maximal T-cell proliferation.

Conclusion: A Framework for Rational Drug Development

The development of everolimus from sirolimus exemplifies a successful strategy of derivative synthesis to improve pharmaceutical properties.[17] Evaluating the next generation of mTOR inhibitors requires a rigorous and systematic comparison of their core immunosuppressive activities. The combination of classic MLR assays with modern, high-content flow cytometry methods provides a robust framework for this evaluation. By meticulously quantifying dose-dependent inhibition of T-cell proliferation and understanding the underlying mechanism of mTORC1 blockade, researchers can make informed decisions in the drug development pipeline. This structured approach, grounded in sound experimental design and causal biological understanding, is paramount to advancing therapeutic options in immunosuppression.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Everolimus?
  • Pascual, J. (2008). Everolimus: an update on the mechanism of action, pharmacokinetics and recent clinical trials. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 807-819.
  • Wikipedia. (n.d.). Everolimus.
  • Veeprho. (2024, July 22). Everolimus Drug Information.
  • Azzi, J., et al. (2019). The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. Frontiers in Immunology, 10, 2119.
  • Zeevi, A., et al. (1993). Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin. Transplantation Proceedings, 25(1 Pt 2), 775-777.
  • National Cancer Institute. (2009, April 21). Everolimus.
  • Del Giudice, G., et al. (1976). In vitro Evaluation of Immunosuppressive Drugs. La Ricerca in Clinica e in Laboratorio, 6(3), 245-251.
  • Zeng, H., & Chi, H. (2013). Regulation and function of mTOR signalling in T cell fate decision. Immunology and Cell Biology, 91(10), 617-624.
  • Kim, E. H., & Suresh, M. (2013). mTOR Links Environmental Signals to T Cell Fate Decisions. Frontiers in Immunology, 4, 104.
  • Ohdan, H., et al. (2009). Pretransplant pharmacodynamic analysis of immunosuppressive agents using CFSE-based T-cell proliferation assay. International Immunopharmacology, 9(10), 1220-1224.
  • Huynh, A., & Chapman, J. R. (2019). Nutrient mTORC1 signaling underpins regulatory T cell control of immune tolerance. The Journal of Clinical Investigation, 129(11), 4579-4581.
  • Abdominal Key. (2019, December 26). mTOR Inhibitors: Sirolimus and Everolimus.
  • Kumagai, N., et al. (2007). Proliferation and Cytokine-Secreting Activity in T Cells. Journal of Immunological Methods, 321(1-2), 83-94.
  • Rao, M., et al. (2022). mTOR regulates T cell exhaustion and PD-1–targeted immunotherapy response during chronic viral infection. Journal of Clinical Investigation, 132(22), e161033.
  • Pathiraja, V., et al. (2020). Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes. Frontiers in Immunology, 11, 596131.
  • Seshadri, V., et al. (2025, August 14). Standardization of CFSE and Ki-67 based lymphocyte proliferation assays in the absence of thymidine-based methods among children with nephrotic syndrome in south India: A pilot study. medRxiv.
  • Working Group for New TB Drugs. (n.d.). Everolimus.
  • Witzig, T. E., et al. (2014). Combination of everolimus and low-dose tacrolimus controls histological liver allograft injury as sufficiently as high-dose tacrolimus. Frontiers in Immunology, 5, 645.
  • The Resources Hub. (n.d.). Repurposing everolimus.
  • Joosten, I., et al. (2026, March 20). Mixed Lymphocyte Reaction: Functional Immune Profiling in Transplantation and Beyond. Transplantation Direct, 12(4), e1636.
  • O'Donnell, A., & Faivre, S. (2009). Everolimus. Recent Results in Cancer Research, 184, 241-256.
  • New Drug Approvals. (2021, March 4). EVEROLIMUS.

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Comparative

A Researcher's Guide to the Accuracy of O-desmethyl Everolimus Technical Grade as an Impurity Standard

An In-Depth Technical Comparison for Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Impurity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Comparison for Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Impurity profiling is a critical component of this process, ensuring the safety and efficacy of the final drug product. Everolimus, a key immunosuppressant and anti-cancer agent, and its metabolites are of significant interest. One such metabolite, O-desmethyl everolimus, is a crucial impurity that must be accurately monitored and controlled. This guide provides a comprehensive comparison of O-desmethyl everolimus technical grade material against a certified reference material (CRM) for its use as an impurity standard.

The Significance of Impurity Profiling in Everolimus

Everolimus is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolism leads to the formation of several hydroxylated and demethylated metabolites.[3][4] O-desmethyl everolimus is one of these metabolites and a potential process-related impurity that can arise during the synthesis of everolimus.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[7][8][9][10] These guidelines necessitate the use of well-characterized impurity standards for accurate analytical measurements.

Technical Grade vs. Certified Reference Material (CRM): A Critical Distinction

When selecting an impurity standard, researchers are often faced with a choice between a technical grade material and a certified reference material. Understanding the differences between these two is crucial for ensuring the validity of analytical data.

  • Technical Grade: This grade of chemical is produced for general laboratory or industrial use and typically has a lower purity compared to other grades (often in the range of 85-95%).[6][11] While it is a more cost-effective option, it may contain a higher level of impurities and lacks the rigorous characterization and documentation of a CRM.[11]

  • Certified Reference Material (CRM): A CRM is a standard of the highest metrological quality, where one or more of its properties are certified with a known uncertainty.[12][13][14] CRMs are produced by accredited organizations and are accompanied by a certificate of analysis that provides comprehensive data on purity, identity, and traceability to international standards.[12][15]

The choice between a technical grade standard and a CRM directly impacts the accuracy and reliability of impurity quantification. For regulated pharmaceutical development, the use of a CRM is strongly recommended to ensure data integrity and compliance.

Experimental Comparison: Validating the Accuracy of Technical Grade O-desmethyl Everolimus

To objectively assess the suitability of a technical grade O-desmethyl everolimus as an impurity standard, a series of comparative experiments against a well-characterized CRM are essential. The following protocols outline a robust validation workflow.

Experimental Workflow

Experimental Workflow Figure 1: Workflow for Comparing Technical Grade vs. CRM O-desmethyl Everolimus cluster_0 Material Characterization cluster_1 Quantitative Performance node_purity Purity Assessment by HPLC-UV/MS node_calibration Calibration Curve Comparison node_purity->node_calibration node_identity Identity Confirmation by NMR & HRMS node_identity->node_calibration node_accuracy Spike/Recovery in Everolimus Matrix node_calibration->node_accuracy node_procurement Procure Technical Grade & CRM O-desmethyl Everolimus node_procurement->node_purity Analyze both standards node_procurement->node_identity Analyze both standards

Caption: Workflow for Comparing Technical Grade vs. CRM O-desmethyl Everolimus.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the technical grade O-desmethyl everolimus relative to the CRM.

Methodology:

  • Standard Preparation: Prepare stock solutions of both the technical grade O-desmethyl everolimus and the CRM in a suitable solvent (e.g., acetonitrile/methanol mixture) at a concentration of approximately 1 mg/mL.

  • Working Standard Preparation: From the stock solutions, prepare working standards at a concentration of 10 µg/mL.[16]

  • HPLC System and Conditions:

    • System: An HPLC system equipped with a UV detector is suitable.[16] For enhanced sensitivity and specificity, a mass spectrometer (MS) can be used as a detector.[17][18][19]

    • Column: A C18 reversed-phase column is commonly used for the analysis of everolimus and its metabolites.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is a typical mobile phase.

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 10 µL.[16]

    • Detection: UV at 280 nm.[]

  • Analysis: Inject both working standards in triplicate and record the chromatograms.

  • Data Analysis: Calculate the purity of the technical grade material by comparing its peak area to that of the CRM, assuming the stated purity of the CRM.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical identity of the technical grade O-desmethyl everolimus.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse a diluted solution of the technical grade material into a high-resolution mass spectrometer.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of O-desmethyl everolimus (C₅₂H₈₁NO₁₄, Molecular Weight: 944.2 g/mol ).[5][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient amount of the technical grade material in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the known spectral data for O-desmethyl everolimus or with the spectra of the CRM.

Comparative Data Summary

The following table summarizes the expected outcomes from the comparative analysis:

ParameterCertified Reference Material (CRM)Technical Grade Material
Purity (by HPLC) Typically ≥98% with a detailed certificate of analysisVariable (e.g., 85-95%), may contain significant impurities
Identity (by HRMS) Confirmed with high mass accuracyShould be confirmed, but potential for co-eluting isomers
Identity (by NMR) Confirmed structural data consistent with the certificateShould be confirmed, but may show signals from impurities
Uncertainty Stated on the certificateNot provided
Traceability Traceable to SI unitsNot traceable

Impact on Quantitative Analysis: A Practical Perspective

The use of a lower-purity technical grade standard without proper characterization can lead to significant errors in the quantification of O-desmethyl everolimus in drug samples. This can have serious consequences for regulatory submissions and patient safety.

Logical Relationship in Quantitative Accuracy

Quantitative Accuracy Figure 2: Impact of Standard Choice on Quantitative Accuracy node_standard Choice of Impurity Standard node_crm Certified Reference Material (CRM) node_standard->node_crm node_tech Technical Grade node_standard->node_tech node_purity_known Known High Purity & Low Uncertainty node_crm->node_purity_known node_purity_unknown Unknown/Lower Purity & High Uncertainty node_tech->node_purity_unknown node_result_accurate Accurate & Reliable Quantification node_purity_known->node_result_accurate node_result_inaccurate Inaccurate & Unreliable Quantification node_purity_unknown->node_result_inaccurate node_compliance Regulatory Compliance & Patient Safety node_result_accurate->node_compliance node_risk Regulatory Risk & Potential Patient Harm node_result_inaccurate->node_risk

Caption: Impact of Standard Choice on Quantitative Accuracy.

Conclusion and Recommendations

While technical grade O-desmethyl everolimus may be a cost-effective option for preliminary research or method development, its use as a quantitative impurity standard in a regulated environment is not recommended without extensive in-house characterization and qualification against a certified reference material. The potential for inaccurate results and the lack of traceability can jeopardize the integrity of a drug development program.

For accurate and reliable impurity profiling of everolimus that meets stringent regulatory requirements, the use of a well-characterized Certified Reference Material for O-desmethyl everolimus is the scientifically sound and professionally responsible choice. This ensures the safety and quality of the final pharmaceutical product.

References

Sources

Validation

Inter-Laboratory Validation of O-Desmethyl Everolimus Assays: A Definitive Comparison Guide for TDM

Introduction to Everolimus TDM & Metabolite Challenges Everolimus is a potent mammalian target of rapamycin (mTOR) inhibitor utilized extensively as an immunosuppressant in solid organ transplantation and as an antineopl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Everolimus TDM & Metabolite Challenges

Everolimus is a potent mammalian target of rapamycin (mTOR) inhibitor utilized extensively as an immunosuppressant in solid organ transplantation and as an antineoplastic agent. Due to its narrow therapeutic index and highly variable inter-patient pharmacokinetics, Therapeutic Drug Monitoring (TDM) is mandatory to prevent allograft rejection while minimizing dose-dependent toxicities.

Everolimus is extensively metabolized in the liver and gut wall by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic pathway yields several byproducts, most notably 46-hydroxy everolimus, 24-hydroxy everolimus, and 39-O-desmethyl everolimus (1[1]). A critical challenge in clinical laboratories is the potential for these metabolites to cross-react with immunoassay antibodies, which can lead to a false positive bias in reported drug concentrations compared to the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (2[2]).

G Everolimus Everolimus (Active Drug) mTOR mTOR Complex 1 (Target Inhibition) Everolimus->mTOR Binds FKBP12 CYP3A4 Hepatic CYP3A4 (Metabolism) Everolimus->CYP3A4 Substrate O_desmethyl 39-O-desmethyl everolimus (Metabolite) CYP3A4->O_desmethyl Demethylation Hydroxy 46-hydroxy everolimus (Metabolite) CYP3A4->Hydroxy Hydroxylation

Fig 1: Everolimus mechanism of action and CYP3A4-mediated metabolic pathways.

The Analytical Landscape: LC-MS/MS vs. Immunoassays

Historically, immunoassays such as the Quantitative Microsphere System (QMS) and Chemiluminescent Microparticle Immunoassays (CMIA) have been favored for their high throughput and ease of automation. However, their reliance on antibody-antigen recognition makes them theoretically susceptible to interference from structurally similar metabolites like 39-O-desmethyl everolimus.

LC-MS/MS, conversely, offers superior analytical specificity by separating compounds based on their mass-to-charge (m/z) ratio and chromatographic retention times. The causality behind LC-MS/MS's accuracy lies in its ability to physically isolate the parent drug from its demethylated and hydroxylated byproducts prior to quantification, ensuring that only the active moiety is measured.

Inter-Laboratory Validation: The Zortracker Study & Beyond

To objectively evaluate the interchangeability of these platforms, large-scale inter-laboratory proficiency testing—such as the Zortracker study—has been conducted (2[2]). These studies utilize patient whole blood pools enriched with isolated metabolites to assess real-world assay performance.

Key Findings from Multi-Center Cross-Validations:
  • Metabolite Cross-Reactivity: Spiking patient sample pools with 5–25 ng/mL of 39-O-desmethyl everolimus demonstrated negligible interference in both LC-MS/MS and QMS assays. The QMS antibody exhibits a surprisingly low cross-reactivity (0–2%) with this specific metabolite, rendering it highly reliable for clinical use (2[2]).

  • Inter-Laboratory Variability: Counterintuitively, LC-MS/MS often exhibits higher inter-laboratory variability (average CV% of 14.8%) compared to the standardized QMS assay (average CV% of 11.1%) (2[2]). This variance is driven by the lack of standardization in LC-MS/MS sample preparation (e.g., varying protein precipitation methods), the choice of internal standards, and matrix effects across different laboratory setups (3[3]).

Quantitative Comparison of Everolimus TDM Assays
MetricLC-MS/MS (Gold Standard)QMS Immunoassay
Analytical Specificity Absolute (Chromatographic separation)High (Antibody-dependent)
39-O-desmethyl Cross-Reactivity NoneNegligible (0–2%)
Inter-Laboratory Variability (CV%) 6.5% – 23.2% (Avg: 14.8%)4.2% – 26.4% (Avg: 11.1%)
Throughput & Automation Moderate (Requires manual sample prep)High (Fully automated)
Method Standardization Low (Lab-developed tests vary widely)High (Standardized commercial kits)

Experimental Protocol: Self-Validating Workflow for Metabolite Cross-Reactivity

Establishing a robust, self-validating protocol is paramount when onboarding a new TDM assay or participating in inter-laboratory proficiency testing. The following step-by-step workflow ensures that the analytical method is resilient against 39-O-desmethyl everolimus interference.

Workflow Pool Patient Whole Blood Pool (EDTA Matrix) Spike Spike 5-25 ng/mL 39-O-desmethyl everolimus Pool->Spike Aliquots Blinded Aliquots (Shipped on Dry Ice) Spike->Aliquots LCMS LC-MS/MS Labs (Gold Standard) Aliquots->LCMS QMS QMS Immunoassay Labs (Alternative) Aliquots->QMS Data Data Aggregation (CV% & Bias Analysis) LCMS->Data Quantify QMS->Data Quantify

Fig 2: Inter-laboratory cross-validation and metabolite interference workflow.

Step-by-Step Methodology

Step 1: Matrix Preparation and Pooling

  • Action: Collect EDTA whole blood from kidney transplant patients currently on everolimus maintenance therapy to create a baseline pool.

  • Causality: Everolimus heavily partitions into erythrocytes. Using whole blood rather than plasma is essential for accurate clinical representation. EDTA is specifically chosen because it prevents coagulation without introducing the ion-suppression effects sometimes seen with heparin in downstream mass spectrometry.

Step 2: Metabolite Spiking (The Challenge Phase)

  • Action: Aliquot the pooled blood. Retain one unspiked aliquot as the baseline control. Spike the remaining aliquots with purified 39-O-desmethyl everolimus at clinically relevant upper-limit concentrations (e.g., 5, 15, and 25 ng/mL).

  • Causality: Testing at 25 ng/mL pushes the assay beyond typical physiological metabolite concentrations. By comparing the spiked samples against the baseline control, the system becomes self-validating—any deviation in the measured everolimus concentration is directly attributable to the spiked metabolite.

Step 3: Blinded Distribution and Storage

  • Action: Aliquot samples into cryovials, freeze at -80°C, and ship to participating laboratories on dry ice.

  • Causality: Strict temperature control minimizes ex vivo degradation of the drug and its metabolites, ensuring that any observed inter-laboratory variance is strictly analytical, not pre-analytical.

Step 4: Extraction and LC-MS/MS Analysis

  • Action: Perform protein precipitation using a Zinc Sulfate/Methanol solution containing a stable-isotope-labeled internal standard (e.g., Everolimus-d4 or Ascomycin). Centrifuge and inject the supernatant into the LC-MS/MS system.

  • Causality: Zinc sulfate acts as a strong protein denaturant, effectively releasing erythrocyte-bound everolimus. The stable-isotope internal standard acts as an internal self-validator; it co-elutes with the target analyte and corrects for any matrix-induced ionization suppression during the electrospray ionization (ESI) process, validating the recovery of every single run.

Step 5: Data Aggregation and Bias Calculation

  • Action: Calculate the percentage bias between the spiked samples and the baseline control across all participating labs. A bias of <15% is generally accepted under standard TDM guidelines.

Conclusion & Future Perspectives

While LC-MS/MS remains the definitive gold standard for specific quantification of everolimus, rigorous inter-laboratory validations confirm that the QMS immunoassay is a highly viable and robust alternative. Notably, 39-O-desmethyl everolimus does not induce significant positive bias in modern QMS platforms, alleviating historical concerns regarding metabolite cross-reactivity (2[2]). However, laboratories must remain vigilant regarding the higher inter-laboratory CV% observed with LC-MS/MS, emphasizing the critical need for harmonized extraction protocols and standardized calibrators across institutions to ensure consistent patient care (3[3]).

References

  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling O-Desmethyl Everolimus (Technical Grade)

Introduction: A Proactive Approach to Safety O-Desmethyl Everolimus is an active metabolite and impurity of Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway.[1][2] Everolimus and its ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Safety

O-Desmethyl Everolimus is an active metabolite and impurity of Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway.[1][2] Everolimus and its analogs are pharmacologically active molecules designed to elicit a biological response at low concentrations, placing them firmly in the category of High-Potency Active Pharmaceutical Ingredients (HPAPIs).[3][4] Handling such compounds, particularly in their undiluted, technical-grade solid form, requires more than a standard laboratory protocol; it demands a comprehensive safety mindset.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of personal protective equipment (PPE). Instead, we will explore the causality behind each safety recommendation, establish self-validating protocols, and ground our procedures in authoritative safety data. Our objective is to empower you to handle O-Desmethyl Everolimus not just safely, but with the confidence that comes from a deep understanding of the risks and their mitigation.

Hazard Identification: Understanding the "Why"

To handle any compound safely, we must first respect its inherent properties. O-Desmethyl Everolimus is structurally and pharmacologically similar to its parent compound, Everolimus. Therefore, we must assume it carries similar hazards until proven otherwise.

  • Systemic Organ Toxicity: The most significant hazard associated with Everolimus is its classification as causing damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity – Repeated Exposure, Category 1).[5][6] This means that chronic, low-level exposure via inhalation of dust, skin contact, or ingestion could lead to cumulative organ damage. This is the primary driver for stringent containment and PPE requirements.

  • Pharmacological Potency: As an mTOR inhibitor, the compound is designed to be biologically active at very low doses.[7] Accidental exposure could have unintended pharmacological effects. The principle of ALARA (As Low As Reasonably Achievable) must be strictly applied to minimize any potential for exposure.

  • Environmental Hazard: Everolimus is classified as very toxic to aquatic life with long-lasting effects.[5] This has critical implications for waste disposal, mandating a process that ensures complete destruction of the compound to prevent environmental release.

Engineering Controls: Your Primary Line of Defense

PPE is the last line of defense, not the first. The primary method for protecting yourself and your colleagues is to contain the compound at the source using appropriate engineering controls.[8]

  • For Handling Solids (Weighing, Aliquoting): All handling of O-Desmethyl Everolimus powder must be performed within a containment device.

    • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: These are essential for weighing. They are specifically designed with airflows that prevent fine powders from escaping into the laboratory environment while maintaining the stability required for accurate measurements.

    • Glovebox: For operations requiring the highest level of containment, a glovebox provides a complete physical barrier between the operator and the compound.

  • For Handling Solutions (Reconstitution, Dilution): While less prone to aerosolization than powders, solutions should always be prepared and handled inside a certified Chemical Fume Hood . This protects the user from splashes and potential vapors.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Your PPE ensemble is a critical barrier against direct contact. The selection and use of PPE must be deliberate and methodical.

  • Hand Protection: Double-gloving is mandatory when handling the active powder or concentrated solutions.

    • Inner Glove: Standard nitrile laboratory glove.

    • Outer Glove: A second pair of nitrile gloves. This allows for the safe removal of the contaminated outer glove immediately after handling the compound, minimizing the risk of cross-contamination to lab equipment, notebooks, and yourself.

  • Body Protection: A disposable, low-permeability gown is required over your standard lab coat.[9] This gown should have long sleeves and elastic or knit cuffs. The gown must be removed and disposed of as hazardous waste before leaving the designated handling area.

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.

    • Required for Powder/Splash Risk: When handling the powder or there is a risk of splashing, tight-fitting chemical splash goggles are necessary. A full-face shield worn over safety glasses provides an additional layer of protection.[9]

  • Respiratory Protection: Respiratory protection is essential when engineering controls cannot guarantee exposure levels are below the Occupational Exposure Limit (OEL).

    • When handling the powder, even within a VBE, a NIOSH-approved N95 (or FFP3 in the EU) respirator is required as a redundant safety measure to protect against inhalation of fine particulates.

Table 1: PPE Requirements by Activity
ActivityMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, N95/FFP3 Respirator (to be worn inside a Ventilated Balance Enclosure)
Reconstituting/Diluting Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields (work performed within a Chemical Fume Hood)
General Handling of Dilute Solutions Single Pair of Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields
Packaging Contaminated Waste Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, N95/FFP3 Respirator

Safe Handling Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, minimizing the potential for error and contamination.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation Prep 1. Designate & Prepare Work Area Gather 2. Assemble All Materials & PPE Prep->Gather Verify 3. Verify Engineering Controls (e.g., Fume Hood) Gather->Verify Don 4. Don PPE (Sequential) Verify->Don Enter Ops Phase Handle 5. Handle Compound (Inside Containment) Don->Handle Clean 6. Decontaminate Work Surfaces Handle->Clean Package 7. Package Waste Clean->Package Enter Post-Ops Phase Doff 8. Doff PPE (Sequential) Package->Doff Dispose 9. Final Disposal & Hand Washing Doff->Dispose

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